Secalonic acid D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35287-69-5 |
|---|---|
Molecular Formula |
C32H30O14 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27+,28+,31+,32+/m0/s1 |
InChI Key |
NFZJAYYORNVZNI-OCHURCMPSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@@H]([C@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@]2([C@@H]1O)C(=O)OC)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Secalonic acid D; Secalonic acid D mycotoxin; SECALONSAURE D; |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origin and Biosynthesis of Secalonic Acid D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secalonic acid D (SAD) is a mycotoxin belonging to the ergochrome class of secondary metabolites, first identified as pigments in the fungus Claviceps purpurea.[1] It is a dimeric xanthone derivative that has garnered significant attention in the scientific community due to its potent biological activities, including cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the origin, biosynthesis, and key biological activities of this compound, with a focus on providing practical information for researchers in the field. Quantitative data is summarized in structured tables, and detailed experimental protocols for its isolation and characterization are provided. Furthermore, key signaling pathways modulated by this compound are illustrated using diagrammatic representations.
Fungal Origin and Production
This compound is a naturally occurring mycotoxin produced by a variety of filamentous fungi. Historically, ergochromes were first isolated from Claviceps purpurea, a fungus that grows parasitically on rye and other grasses.[1] However, this compound itself has been isolated from several other fungal species, making it a significant environmental and food contaminant, particularly in grains like corn.[1]
Fungal sources of this compound include:
-
Penicillium oxalicum : This is one of the most well-documented producers of this compound and is often used for its isolation in laboratory settings.[2][3]
-
Aspergillus aculeatus : This species has also been identified as a source of this compound.
-
Gliocladium sp. T31 : A marine lichen-derived fungus has been shown to produce this compound as a major secondary metabolite.
-
Penicillium chrysogenum : An Arctic-derived strain of this fungus has been found to produce this compound.
Quantitative Production Data
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and substrate used for fermentation. The following table summarizes some reported production yields.
| Fungal Species | Substrate/Medium | Yield | Reference |
| Penicillium oxalicum | Corn | 2-3 g/kg | |
| Penicillium oxalicum | Wheat | 1-22 mg/kg | |
| Penicillium oxalicum | Not specified | 18 g from 5 kg of "dried mouldy meal" |
Physicochemical Properties
This compound is a crystalline solid with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₀O₁₄ | |
| Molecular Weight | 638.57 g/mol | |
| Melting Point | 257°C | |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in DMSO |
Biosynthesis of this compound
The biosynthesis of this compound, like other ergochromes, is believed to follow the polyketide pathway. This complex process involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. While the complete pathway is still under investigation, a proposed route involves the following key steps:
-
Polyketide Synthesis: A Type I polyketide synthase (PKS) is responsible for the initial assembly of the carbon skeleton from acetyl-CoA and malonyl-CoA units.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a monomeric xanthone precursor.
-
Tailoring Reactions: A series of tailoring enzymes, including reductases, oxygenases, and methyltransferases, modify the monomeric precursor. These modifications can include hydroxylations, reductions, and methylations.
-
Dimerization: The final step involves the oxidative dimerization of two monomeric xanthone units to form the characteristic bis-xanthone structure of this compound. This step is likely catalyzed by a cytochrome P450 monooxygenase.
A predicted biosynthetic gene cluster for secalonic acids has been identified in Claviceps purpurea and a similar cluster has been predicted in Penicillium chrysogenum. These clusters typically contain genes encoding the PKS, tailoring enzymes, and regulatory proteins required for the biosynthesis of the final product.
Proposed Biosynthesis Workflow
Caption: A simplified workflow illustrating the proposed key stages in the biosynthesis of this compound.
Experimental Protocols
Fungal Culture and Fermentation for this compound Production
Materials:
-
Pure culture of Penicillium oxalicum.
-
Solid substrate (e.g., autoclaved corn or wheat) or liquid medium (e.g., Potato Dextrose Broth).
-
Sterile flasks or fermentation vessels.
-
Incubator.
Protocol:
-
Inoculate the sterile solid substrate or liquid medium with a spore suspension or mycelial plugs of P. oxalicum.
-
Incubate the cultures at 25-28°C for 14-21 days. For liquid cultures, maintain agitation at approximately 150 rpm.
-
Monitor the fungal growth and pigmentation, as the production of yellow pigments often indicates the synthesis of secalonic acids.
-
After the incubation period, harvest the fungal biomass and the culture medium for extraction.
Isolation and Purification of this compound
Materials:
-
Harvested fungal biomass and culture filtrate.
-
Solvents: Chloroform, ethyl acetate, methanol, hexane.
-
Silica gel for column chromatography.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Rotary evaporator.
-
Crystallization solvents (e.g., acetone, ethanol).
Protocol:
-
Extraction:
-
For solid cultures, dry the fungal material and grind it into a fine powder. Extract the powder with chloroform or ethyl acetate at room temperature for 24-48 hours with constant stirring.
-
For liquid cultures, separate the mycelium from the culture broth by filtration. Extract the mycelium as described for solid cultures. Extract the culture filtrate separately with an equal volume of ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification:
-
Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm). This compound typically appears as a yellow spot.
-
-
Further Purification:
-
Combine the fractions containing this compound and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as acetone-hexane or ethanol, to yield pure crystalline this compound.
-
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It induces apoptosis and cell cycle arrest in various cancer cell lines. The molecular mechanisms underlying these effects involve the modulation of key cellular signaling pathways.
Inhibition of the GSK-3β/β-catenin/c-Myc Pathway
This compound has been shown to activate Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of β-catenin prevents its translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in cell proliferation, such as c-Myc. The downregulation of c-Myc leads to cell cycle arrest at the G1 phase and the induction of apoptosis.
Caption: this compound activates GSK-3β, leading to the degradation of β-catenin and downregulation of c-Myc.
Modulation of the Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While the direct interaction of this compound with this pathway is still being fully elucidated, related secalonic acids have been shown to inhibit this pathway. It is proposed that this compound may also exert its anticancer effects by inhibiting the phosphorylation of key components of this pathway, such as Akt and the mammalian target of rapamycin (mTOR). Inhibition of this pathway can lead to a decrease in protein synthesis and cell proliferation, and the induction of apoptosis.
Caption: Proposed mechanism of this compound in inhibiting the pro-survival Akt/mTOR signaling pathway.
References
A Technical Guide to the Discovery and Isolation of Secalonic Acid D from Penicillium oxalicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secalonic acid D (SAD), a mycotoxin belonging to the ergochrome class of secondary metabolites, was first identified and isolated from the fungus Penicillium oxalicum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of SAD from this fungal source. It includes detailed experimental protocols for fermentation and purification, quantitative data on production yields, and a summary of its key spectroscopic characteristics. Furthermore, this guide elucidates the biosynthetic pathway of SAD in Penicillium and details the experimental workflows used to investigate its impact on crucial cellular signaling pathways, namely the CREB and PI3K/Akt/mTOR pathways. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycotoxin research, and drug discovery.
Discovery and Significance
This compound was first isolated and its structure and absolute configuration were determined in 1970 by P.S. Steyn from Penicillium oxalicum, a fungus commonly found as a contaminant in stored grains.[1][2] Initially investigated for its toxic properties, subsequent research has revealed a range of biological activities for SAD, including potent antitumor and antiangiogenic effects.[3] These findings have spurred interest in SAD as a potential lead compound in drug development.
Production of this compound
Penicillium oxalicum is a robust producer of this compound under optimized fermentation conditions. Both solid-state and submerged fermentation methods have been successfully employed.
Fermentation Protocols
Solid-State Fermentation (Grain Medium):
A common method for high-yield production of SAD involves the solid-state fermentation of P. oxalicum on a grain-based substrate.
-
Strain: Penicillium oxalicum (e.g., NRRL 5143).
-
Substrate: Corn is a frequently used substrate.
-
Procedure:
-
Moisten the corn substrate to approximately 40-50% water content.
-
Autoclave the moistened corn at 121°C for 15-20 minutes to sterilize.
-
Inoculate the sterilized corn with a spore suspension of P. oxalicum.
-
Incubate the inoculated corn in the dark at a controlled temperature, typically around 25-28°C.
-
Maintain the fermentation for a period of 14 to 21 days to allow for maximal SAD accumulation.
-
Submerged Fermentation (Liquid Medium):
Submerged fermentation in a defined liquid medium offers better control over environmental parameters and can be scaled up more readily.
-
Medium: A suitable medium, such as Yeast Extract Sucrose (YES) broth, is commonly used.
-
Procedure:
-
Prepare the YES broth and sterilize by autoclaving.
-
Inoculate the sterile broth with a spore suspension or mycelial fragments of P. oxalicum.
-
Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) with continuous agitation (e.g., 150-200 rpm).
-
Monitor the fermentation for SAD production over a period of 7 to 14 days.
-
Quantitative Production Data
The yield of this compound can vary depending on the Penicillium oxalicum strain and the fermentation conditions employed. The following table summarizes reported yields from the literature.
| Fermentation Method | Substrate/Medium | Yield of this compound | Reference |
| Solid-State | Moldy Meal | 18 g from 5 kg | Steyn (1970) |
| Solid-State | Corn | 2-3 g per kg | Ciegler et al. (1980) |
| Submerged | YES Broth | Variable, dependent on strain and conditions | Ciegler et al. (1980) |
Isolation and Purification of this compound
The isolation and purification of SAD from the fermentation culture typically involves solvent extraction followed by chromatographic techniques.
Experimental Protocol
-
Extraction:
-
For solid-state fermentation, the molded grain is first dried and then ground to a fine powder. The powder is then extracted exhaustively with a suitable organic solvent, such as chloroform or a mixture of chloroform and methanol.
-
For submerged fermentation, the culture broth is separated from the mycelia by filtration. The mycelia are then extracted with an organic solvent, and the culture filtrate can also be extracted to recover any secreted SAD.
-
-
Concentration:
-
The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification by Column Chromatography:
-
The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.
-
A solvent gradient is typically employed for elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing SAD.
-
-
Recrystallization:
-
The fractions containing pure or nearly pure SAD are pooled, concentrated, and the compound is recrystallized from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to obtain pure crystalline SAD.
-
Spectroscopic Characterization of this compound
The structure of this compound has been unequivocally established through various spectroscopic techniques. The following table summarizes the key spectroscopic data for SAD.
| Spectroscopic Technique | Key Data and Observations |
| ¹H-NMR (CDCl₃) | Complex spectrum with characteristic signals for aromatic protons, methine protons, and methyl groups. Key shifts are observed for the hydroxyl and methoxycarbonyl protons. |
| ¹³C-NMR (CDCl₃) | Shows signals corresponding to all 32 carbon atoms in the molecule, including carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ is observed at m/z 638, corresponding to the molecular formula C₃₂H₃₀O₁₄. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the xanthone and ester groups, and aromatic C=C stretching vibrations. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of secalonic acids in Penicillium species proceeds through the polyketide pathway. While the specific gene cluster for SAD in P. oxalicum is not fully elucidated, it is believed to be similar to that of other secalonic acids. The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes a series of cyclization, aromatization, and dimerization steps to yield the final secalonic acid structure.
Impact on Cellular Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways, which likely underlies its observed biological activities.
CREB Signaling Pathway:
SAD has been found to affect the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The following diagram illustrates a general experimental workflow to investigate the effect of SAD on this pathway.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. SAD has been shown to inhibit this pathway. A typical experimental workflow to study this effect is outlined below.
Conclusion
This compound, a secondary metabolite from Penicillium oxalicum, represents a fascinating natural product with significant biological activities. This guide has provided a detailed overview of its discovery, production, isolation, and characterization. The elucidation of its effects on key cellular signaling pathways highlights its potential as a valuable tool for biomedical research and as a starting point for the development of new therapeutic agents. Further research into the optimization of its production and the full characterization of its mechanism of action is warranted.
References
- 1. The isolation, structure and absolute configuration of this compound, the toxic metabolite of Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The intricate biosynthetic route to secalonic acids in fungi: A technical guide for researchers
An in-depth exploration of the enzymatic cascade, genetic architecture, and experimental elucidation of the secalonic acid biosynthesis pathway, providing a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.
Secalonic acids, a class of mycotoxins produced by various fungal species, including those from the genera Aspergillus, Penicillium, and Claviceps, are distinguished by their complex dimeric tetrahydroxanthone structures and a wide range of biological activities. This technical guide provides a detailed overview of the biosynthetic pathway of secalonic acids, focusing on the core enzymatic machinery, the genetic blueprint encoded within biosynthetic gene clusters, and the experimental methodologies employed to unravel this fascinating metabolic route.
The Biosynthetic Pathway: From a Polyketide Precursor to Dimeric Xanthones
The biosynthesis of secalonic acids is a multi-step enzymatic process that begins with the formation of a polyketide backbone by a Type I iterative polyketide synthase (PKS). This initial linear polyketide chain undergoes a series of modifications, including cyclization and aromatization, to form the core tetrahydroxanthone monomer. These monomers are then oxidatively coupled to yield the final dimeric secalonic acid structures.
The proposed biosynthetic pathway can be broadly divided into three key stages:
-
Polyketide Chain Synthesis: A non-reducing polyketide synthase (NR-PKS) utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a heptaketide chain. The PKS enzyme contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work in an iterative fashion.
-
Formation of the Tetrahydroxanthone Monomer: The linear polyketide chain undergoes a series of enzyme-catalyzed and spontaneous reactions, including intramolecular aldol condensations and cyclizations, to form a diphenylmethanone analogue. A key enzyme in this stage is an unusual isomerase, which plays a crucial role in the dearomatizing cyclization to provide the characteristic tetrahydroxanthone scaffold. Further tailoring enzymes, such as reductases and monooxygenases, modify the monomer structure.
-
Dimerization and Final Modifications: Two tetrahydroxanthone monomers are oxidatively coupled to form the dimeric secalonic acid. This crucial dimerization step is catalyzed by a cytochrome P450 monooxygenase. The stereochemistry of the resulting secalonic acid is dependent on the specific monomeric precursors and the dimerizing enzyme.
Below is a DOT language representation of the generalized secalonic acid biosynthesis pathway.
Genetic Architecture: The Secalonic Acid Biosynthetic Gene Cluster
The genes encoding the enzymes for secalonic acid biosynthesis are typically organized into a contiguous region of the fungal chromosome known as a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all the genes required for the production of the secondary metabolite.
A typical secalonic acid BGC contains the following key genes:
-
Polyketide Synthase (PKS): The core enzyme responsible for synthesizing the polyketide backbone.
-
Monooxygenases/Oxidoreductases: A suite of enzymes that carry out various tailoring reactions, including hydroxylations and reductions.
-
Isomerase: An enzyme critical for the formation of the tetrahydroxanthone ring system.
-
Dimerizing Enzyme: A cytochrome P450 monooxygenase that catalyzes the coupling of two monomer units.
-
Transcription Factor: A regulatory protein that controls the expression of the other genes within the cluster.
-
Transporter: A protein involved in the efflux of the final secalonic acid product out of the fungal cell.
The specific gene content and organization of the secalonic acid BGC can vary between different fungal species, leading to the production of different secalonic acid stereoisomers.
Quantitative Data on Secalonic Acid Production
The production of secalonic acids by fungi can be influenced by various factors, including the fungal species, culture conditions (media composition, temperature, aeration), and the genetic background of the strain. The following table summarizes some of the reported yields of secalonic acids from different fungal sources.
| Fungal Species | Secalonic Acid Produced | Culture Conditions | Yield | Reference |
| Penicillium oxalicum | Secalonic Acid D | Fermentation on corn | 2-3 g/kg | [1][2] |
| Penicillium chrysogenum INA 01369 | Secalonic Acids | Submerged fermentation | Not specified | [3] |
| Aspergillus aculeatus | Secalonic Acids A, D, F | Not specified | Not specified | [4] |
Note: This table is not exhaustive and represents a selection of reported data. Yields can vary significantly based on the specific strain and experimental conditions.
Experimental Protocols for Elucidating the Biosynthesis Pathway
The elucidation of the secalonic acid biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols used in this research.
Gene Knockout via CRISPR/Cas9
Gene knockout is a powerful technique to determine the function of a specific gene within the biosynthetic gene cluster. The CRISPR/Cas9 system has emerged as a highly efficient tool for targeted gene disruption in fungi.
Experimental Workflow for CRISPR/Cas9-mediated Gene Knockout in Aspergillus
References
- 1. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]
- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of Secalonic acid D
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Secalonic Acid D
Introduction
This compound (SAD) is a mycotoxin belonging to the ergochrome family, a group of yellow pigments produced by various fungi, notably Penicillium oxalicum and Aspergillus aculeatus.[1][2] It is a significant environmental toxin found as a contaminant in corn and other grains.[3] Structurally, it is a dimeric tetrahydroxanthone, and its intricate stereochemistry plays a crucial role in its biological activity.[4] this compound has garnered attention in the scientific community for its potent cytotoxicity against various cancer cell lines, acting as an inducer of apoptosis and cell cycle arrest.[5] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.
Chemical Structure and Stereochemistry
Core Structure
This compound is a symmetrical dimer composed of two identical tetrahydroxanthone monomeric units, known as hemisecalonic acid E. These units are linked via a C2-C2' biaryl single bond. The core scaffold features a xanthene ring system with multiple hydroxyl, carbonyl, methyl, and methoxycarbonyl functional groups that dictate its chemical properties and biological interactions.
Stereochemistry and Absolute Configuration
This compound is a chiral molecule with six stereocenters in each monomeric unit, resulting in a highly defined three-dimensional structure.
-
Absolute Configuration : The absolute configuration of this compound has been unambiguously determined as (5R, 5'R, 6S, 6'S, 10aR, 10a'R) .
-
Enantiomeric Relationship : It is the enantiomer of Secalonic acid A. This enantiomeric difference is critical, as it can lead to variations in biological activity and toxicity.
-
Atropisomerism : The rotation around the C2-C2' biaryl bond is sterically hindered, leading to atropisomerism. The angle between the two xanthone planes is a defining feature of its conformation. X-ray analysis of the related Secalonic acid A has shown this dihedral angle to be approximately 36.5°, resulting in a nonplanar structure.
-
Relative Stereochemistry : Within each tetrahydroxanthone unit, the methyl and methoxycarbonyl substituents are consistently found in a trans configuration to each other.
Data Presentation
Physicochemical Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₀O₁₄ | |
| Molecular Weight | 638.57 g/mol | |
| Appearance | Yellow amorphous powder or crystals | |
| CAS Number | 35287-69-5 | |
| IUPAC Name | dimethyl (5R,5'R,6S,6'S,10aR,10'aR)-1,1',5,5',8,8'-hexahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10'aH-[2,2'-bixanthene]-10a,10a'-dicarboxylate |
Spectroscopic Data (¹H and ¹³C NMR)
Note: This table is representative. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |
| 1, 1' | ~163.0 | - |
| 2, 2' | ~110.0 | - |
| 3, 3' | ~165.0 | - |
| 4, 4' | ~100.0 | 6.5-6.7 (s) |
| 4a, 4a' | ~105.0 | - |
| 5, 5' | ~68.0 | 4.3-4.5 (d) |
| 6, 6' | ~35.0 | 2.0-2.2 (m) |
| 7, 7' | ~40.0 | 3.0-3.2 (m) |
| 8, 8' | ~160.0 | - |
| 8a, 8a' | ~108.0 | - |
| 9, 9' | ~182.0 | - |
| 9a, 9a' | ~115.0 | - |
| 10, 10' | ~190.0 | - |
| 10a, 10a' | ~86.0 | - |
| 6-CH₃, 6'-CH₃ | ~18.0 | 1.1-1.3 (d) |
| 10a-COOCH₃, 10a'-COOCH₃ | ~170.0 | - |
| 10a-COOCH₃, 10a'-COOCH₃ | ~53.0 | 3.7-3.8 (s) |
| OH groups | - | 11.5-12.5 (br s) |
Biological Activity
This compound exhibits significant cytotoxicity against various cancer cell lines. Quantitative data from key studies are presented below.
| Activity Type | Cell Line / Model | Value | Reference(s) |
| Cytotoxicity (IC₅₀) | HL60 (Human promyelocytic leukemia) | 0.38 µM | |
| Cytotoxicity (IC₅₀) | K562 (Human chronic myelogenous leukemia) | 0.43 µM | |
| Acute Toxicity (LD₅₀, ip) | Male CD-1 Mice | 37 mg/kg | |
| Acute Toxicity (LD₅₀, ip) | Female CD-1 Mice | 52 mg/kg | |
| Acute Toxicity (LD₅₀, iv) | Male CD-1 Mice | 25 mg/kg |
Experimental Protocols
Isolation and Purification
The following is a generalized protocol for the isolation of this compound from a fungal source such as Penicillium oxalicum.
-
Fermentation : The fungus is cultured in a suitable liquid or solid substrate medium (e.g., rice or corn) under controlled conditions for several weeks to allow for the production of secondary metabolites.
-
Extraction : The fermented culture is harvested and extracted exhaustively with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification : The crude extract is subjected to a series of chromatographic steps.
-
Silica Gel Column Chromatography : The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified using preparative reversed-phase HPLC (e.g., with a C18 column) and a mobile phase such as a methanol-water or acetonitrile-water gradient to yield the pure compound.
-
Structural Elucidation
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₃₂H₃₀O₁₄).
-
NMR Spectroscopy : A suite of NMR experiments is performed to determine the planar structure and stereochemistry.
-
1D NMR (¹H and ¹³C) : Provides information on the number and type of protons and carbons present.
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, allowing for the complete assignment of the molecular skeleton.
-
-
X-ray Crystallography : This is the gold standard for determining the absolute three-dimensional structure.
-
Crystallization : Pure this compound is dissolved in a suitable solvent system (e.g., chloroform-methanol) and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is used to grow single crystals of sufficient quality (typically >0.1 mm).
-
Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.
-
Structure Solution and Refinement : The diffraction data (intensities and angles) are processed to generate an electron density map, from which the positions of all atoms in the crystal lattice are determined. This provides an unambiguous assignment of the absolute and relative stereochemistry.
-
In Vitro Cytotoxicity Assay (IC₅₀ Determination)
The following protocol outlines a typical method, such as a Neutral Red Uptake (NRU) or MTT assay, to determine the IC₅₀ value of this compound.
-
Cell Culture : Cancer cells (e.g., HL60 or K562) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach logarithmic growth phase.
-
Cell Seeding : Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to create a range of final concentrations. These dilutions are added to the wells, including a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment : A viability reagent (e.g., Neutral Red, MTT, or WST-8) is added to each well. Viable cells metabolize the reagent, producing a colored formazan product or allowing for dye uptake.
-
Data Analysis : The absorbance is measured using a microplate reader. The percentage of cell viability relative to the control is plotted against the compound concentration. The IC₅₀ value—the concentration at which 50% of cell growth is inhibited—is then calculated using non-linear regression analysis.
Visualizations
Logical Relationship of Monomer to Dimer
Caption: Logical diagram showing the formation of this compound.
Experimental Workflow for Characterization
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total Syntheses of Secalonic Acids A and D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound; A cytotoxic constituent from marine lichen-derived fungus Gliocladium sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
The Multi-Faceted Assault of Secalonic Acid D on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secalonic acid D (SAD), a natural mycotoxin isolated from various fungi, has emerged as a potent anti-cancer agent with a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes targeted by SAD in cancer cells. Through the induction of apoptosis, cell cycle arrest at critical checkpoints, and inhibition of angiogenesis, SAD demonstrates significant potential for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling cascades modulated by this promising compound.
Introduction
The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. This compound, a secondary metabolite produced by fungi of the genera Aspergillus and Penicillium, has garnered considerable attention for its potent cytotoxic effects against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] Its ability to simultaneously modulate multiple oncogenic signaling pathways underscores its potential as a lead compound for drug development. This guide aims to provide a comprehensive technical overview of the mechanisms underpinning the anti-cancer activity of this compound.
Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment, highlighting a degree of selective toxicity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| HL60 | Human promyelocytic leukemia | 0.38 | 72 | [4][5] |
| K562 | Human chronic myelogenous leukemia | 0.43 | 72 | |
| PANC-1 | Human pancreatic carcinoma (glucose-starved) | 0.6 | Not Specified | |
| PANC-1 | Human pancreatic carcinoma (normal culture) | >1000 | Not Specified | |
| S1 | Human colon carcinoma | 6.8 | Not Specified | |
| S1-MI-80 | Mitoxantrone-resistant human colon carcinoma | 6.4 | Not Specified | |
| H460 | Human non-small cell lung cancer | 5.3 | Not Specified | |
| H460/MX20 | Mitoxantrone-resistant human non-small cell lung cancer | 4.9 | Not Specified | |
| MCF-7 | Human breast adenocarcinoma | 5.1 | Not Specified | |
| MCF-7/ADR | Doxorubicin-resistant human breast adenocarcinoma | 4.9 | Not Specified | |
| CCRF-CEM | Human acute lymphoblastic leukemia | 15.89 ± 0.73 | Not Specified | |
| MOLT-4 | Human acute lymphoblastic leukemia | 10.75 ± 3.02 | Not Specified | |
| NB-4 | Human acute promyelocytic leukemia | 12.29 ± 2.09 | Not Specified |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through three primary mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These processes are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
SAD is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).
Cell Cycle Arrest
SAD has been shown to arrest the cell cycle at both the G1 and G2/M phases, thereby preventing cancer cell proliferation. The specific phase of arrest can be cell-type dependent.
-
G1 Phase Arrest: In leukemia cells, SAD induces G1 phase arrest by downregulating the expression of c-Myc. This is achieved through the activation of GSK-3β, which leads to the degradation of β-catenin, a key transcriptional activator of c-Myc.
-
G2/M Phase Arrest: In other cancer cell lines, SAD induces G2/M phase arrest by downregulating cyclin B1 and increasing the phosphorylation of CDC2.
Inhibition of Angiogenesis
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. SAD has been demonstrated to be a potent inhibitor of angiogenesis. It suppresses vascular endothelial growth factor (VEGF)-induced microvessel sprouting and blood vessel formation. This anti-angiogenic effect is mediated by the inhibition of the Akt/mTOR/p70S6K signaling pathway, which in turn downregulates the expression of key pro-angiogenic factors like hypoxia-inducible factor-1α (HIF-1α) and VEGF receptor (VEGFR).
Key Signaling Pathways Modulated by this compound
The anti-cancer activities of this compound are a consequence of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.
GSK-3β/β-catenin/c-Myc Pathway
This pathway is a key regulator of cell proliferation. SAD activates Glycogen Synthase Kinase 3β (GSK-3β), which phosphorylates β-catenin, targeting it for proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of its target gene, c-Myc, a potent oncoprotein. The inhibition of c-Myc expression contributes to G1 cell cycle arrest and the induction of apoptosis.
Caption: GSK-3β/β-catenin/c-Myc signaling pathway modulation by SAD.
JNK/c-Jun/Src/STAT3 Pathway
In both sensitive and multidrug-resistant cancer cells, SAD activates the c-Jun N-terminal kinase (JNK) pathway. This leads to the phosphorylation and stabilization of the transcription factor c-Jun by inhibiting its proteasome-dependent degradation. Elevated levels of activated c-Jun then suppress the Src/STAT3 signaling axis, a key pathway involved in cell survival and proliferation. The inhibition of Src and STAT3 phosphorylation contributes to the induction of apoptosis.
Caption: JNK/c-Jun/Src/STAT3 signaling pathway modulation by SAD.
Akt/mTOR/p70S6K Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and angiogenesis. SAD has been shown to inhibit this pathway, particularly under hypoxic conditions. By suppressing the phosphorylation of Akt, mTOR, and their downstream effector p70S6K, SAD disrupts the signaling cascade that promotes the expression of pro-angiogenic factors such as HIF-1α and VEGF. This inhibition of the Akt/mTOR pathway is a key mechanism behind the anti-angiogenic effects of SAD.
Caption: Akt/mTOR/p70S6K signaling pathway modulation by SAD.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of SAD that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations can be distinguished: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis (PI Staining and Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation levels of specific proteins in the signaling pathways affected by this compound.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, c-Jun, β-catenin, Cyclin B1, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is typically used as a loading control.
Caption: General experimental workflow for studying SAD's effects.
Conclusion
This compound is a promising natural product with potent anti-cancer activity, operating through a sophisticated network of molecular mechanisms. Its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting multiple key signaling pathways, including GSK-3β/β-catenin/c-Myc, JNK/c-Jun/Src/STAT3, and Akt/mTOR/p70S6K, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the fight against cancer.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound induces cell apoptosis in both sensitive and ABCG2-overexpressing multidrug resistant cancer cells through upregulating c-Jun expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemometric and Transcriptomic Profiling, Microtubule Disruption and Cell Death Induction by Secalonic Acid in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
Secalonic Acid D: A Mycotoxin in Contaminated Corn - A Technical Guide
Abstract
Secalonic acid D (SAD) is a mycotoxin produced by various fungi, including Penicillium and Aspergillus species, which are known contaminants of agricultural commodities, particularly corn. The presence of SAD in the food and feed chain poses a significant health risk due to its diverse toxicological effects, including acute toxicity, teratogenicity, cytotoxicity, and neurotoxicity. This technical guide provides an in-depth overview of SAD, focusing on its impact as a contaminant in corn. It consolidates quantitative toxicological data, details the experimental protocols used for its study, and elucidates the molecular signaling pathways through which it exerts its effects. This document is intended to be a comprehensive resource for researchers and professionals engaged in mycotoxin research, toxicology, and the development of therapeutic interventions against mycotoxin-induced pathologies.
Introduction
Mycotoxin contamination of staple crops like corn is a global food safety concern. This compound (SAD), a member of the ergochrome class of mycotoxins, has been identified as a natural contaminant of corn dust, with concentrations ranging from 0.3 to 4.5 ppm[1]. Its presence in the food chain is a public health issue due to its potent biological activities. This guide will delve into the toxicological profile of SAD, its mechanisms of action at the cellular and molecular level, and the methodologies employed to investigate its effects.
Quantitative Toxicology of this compound
The toxicity of SAD has been evaluated in various animal models and cell lines. The following tables summarize the key quantitative data available in the literature.
Table 1: Acute Toxicity of this compound (LD50 Values)
| Species | Strain | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Limits | Reference |
| Mouse | Charles River CD-1 | Male | Intraperitoneal (ip) | 37 | - | |
| Mouse | Texas (ICR) | Male | Intraperitoneal (ip) | 31 | - | |
| Mouse | Sprague-Dawley (CF-1) | Male | Intraperitoneal (ip) | 27 | - | |
| Mouse | CD-1 | Female | Intraperitoneal (ip) | 52 | - | |
| Mouse | CD-1 | Male | Intravenous (iv) | 25 | - | |
| Mouse | CD-1 | Male | Oral | 400 | - | |
| Mouse | - | Male | Intraperitoneal (ip) - 5 daily doses | 11.5 | 8.8-15.0 | |
| Rat | Sprague-Dawley | Day-old (both) | Oral | 25 | - | |
| Rat | Sprague-Dawley | Weanling (21d, both) | Oral | >400 | - |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| HL60 | Human promyelocytic leukemia | 72 | 0.38 | |
| K562 | Human chronic myelogenous leukemia | 72 | 0.43 |
Teratogenicity and Developmental Toxicity
SAD has been shown to be a potent teratogen in animal models. Administration to pregnant mice and rats resulted in a range of developmental abnormalities.
-
In Mice: Intraperitoneal administration of SAD to pregnant CD1 mice from day 7 to 15 of gestation led to a dose-dependent increase in embryo resorptions. The minimum teratogenic dose was 6 mg/kg. Major malformations observed included cleft palate, cleft lip, open eyelids, and skeletal defects such as missing phalangeal ossification centers and shortened mandibles.
-
In Rats: A single subcutaneous dose of 15 or 25 mg/kg on specific gestation days induced teratogenic and fetotoxic effects. The most severe effects, including increased fetal resorptions and major malformations like anophthalmia, exencephaly, and limb defects, were observed when SAD was administered on day 10 of gestation.
-
Neurodevelopmental Effects: Postnatal exposure of mice to SAD via maternal gavage resulted in delayed development of surface righting, olfactory discrimination, and hindlimb grip behaviors. Doses as low as 1.25 mg/kg/day reversibly reduced body weights, while doses of 2.5 mg/kg/day or greater were lethal to neonates.
Mechanisms of Action
SAD exerts its toxic effects through multiple mechanisms at the molecular level, primarily by inducing apoptosis, causing cell cycle arrest, and promoting oxidative stress.
Induction of Apoptosis and Cell Cycle Arrest
SAD is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the modulation of key signaling pathways.
SAD has been shown to activate Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of β-catenin prevents its translocation to the nucleus, leading to the downregulation of its target gene, c-Myc, a key regulator of cell proliferation. The reduction in c-Myc expression results in cell cycle arrest at the G1 phase and the induction of apoptosis.
Further studies have revealed that SAD can also induce apoptosis through the c-Jun N-terminal kinase (JNK) pathway. Environmental stresses, including exposure to toxins like SAD, can activate the JNK signaling cascade. Activated JNK phosphorylates the transcription factor c-Jun, enhancing its stability and transcriptional activity. This can lead to the expression of pro-apoptotic genes. Additionally, evidence suggests a link between Src family kinases and the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell survival and proliferation. While the precise interplay in the context of SAD is still under investigation, it is plausible that SAD-induced stress signaling through JNK and Src converges on STAT3 to modulate apoptotic responses.
Oxidative Stress and Mitochondrial Dysfunction
SAD has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger apoptotic pathways. Furthermore, SAD affects mitochondrial function by uncoupling oxidative phosphorylation, which can disrupt cellular energy metabolism and contribute to its overall toxicity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound.
Analysis of this compound in Corn
Objective: To extract and quantify SAD from contaminated corn samples.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Grind corn samples to a fine powder.
-
Extract a known weight of the powdered sample with a suitable organic solvent, such as ethyl acetate, by shaking for 30 minutes.
-
Centrifuge the mixture at 5000 rpm to pellet the solid material.
-
Collect the supernatant and evaporate to dryness at 50°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Conditions (General):
-
System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength specific for SAD or fluorescence detection for enhanced sensitivity.
-
Quantification: Based on a standard curve generated from known concentrations of a pure SAD standard.
-
Assessment of Apoptosis
Objective: To determine if SAD induces apoptosis in cultured cells.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry
-
Cell Culture and Treatment:
-
Culture cells (e.g., HL60, K562) in appropriate media.
-
Treat cells with various concentrations of SAD for a specified duration (e.g., 72 hours). Include untreated cells as a negative control.
-
-
Staining:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Cell Cycle Analysis
Objective: To investigate the effect of SAD on cell cycle progression.
Methodology: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment:
-
Treat cells with SAD as described for the apoptosis assay.
-
-
Fixation and Staining:
-
Harvest cells and wash with PBS.
-
Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate at room temperature for 5-10 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Interpretation: The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
-
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of SAD on the expression and phosphorylation status of proteins in specific signaling pathways.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with SAD and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., GSK-3β, phospho-GSK-3β, β-catenin, c-Myc, JNK, phospho-JNK, c-Jun, phospho-c-Jun, Src, phospho-Src, STAT3, phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS following SAD treatment.
Methodology: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
-
Cell Culture and Treatment:
-
Culture cells and treat with SAD. Include a positive control (e.g., H₂O₂) and an untreated negative control.
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., for 30 minutes at 37°C in the dark). DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm). The fluorescence intensity is proportional to the level of intracellular ROS.
-
Mitochondrial Respiration Assay
Objective: To assess the impact of SAD on mitochondrial function.
Methodology: Extracellular Flux Analysis (e.g., Seahorse Analyzer)
-
Cell Seeding and Treatment:
-
Seed cells in a specialized microplate and allow them to adhere.
-
Treat the cells with SAD for a defined period.
-
-
Assay:
-
Replace the culture medium with a specialized assay medium.
-
Measure the oxygen consumption rate (OCR) in real-time.
-
Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound is a mycotoxin of significant concern due to its presence in contaminated corn and its potent toxicological effects. This guide has provided a comprehensive overview of the current knowledge on SAD, including its quantitative toxicity, teratogenic potential, and the molecular mechanisms underlying its cellular effects. The detailed experimental protocols and visual representations of the signaling pathways are intended to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the complex interactions of SAD with cellular systems and to develop effective strategies for the mitigation of its adverse health effects.
References
The Ubiquitous Mycotoxin: A Technical Guide to the Natural Occurrence of Secalonic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalonic acid D (SAD) is a mycotoxin belonging to the ergochrome family of pigments, which are dimeric xanthone derivatives.[1] First identified as a toxic metabolite of the fungus Penicillium oxalicum, SAD is now recognized as a significant environmental contaminant, particularly in agricultural settings.[1][2] Its presence in the environment is of considerable concern due to its demonstrated hepatotoxic, teratogenic, and mutagenic properties.[3] For drug development professionals, the potent biological activities of SAD, including its cytotoxic effects on cancer cells, present opportunities for exploring its therapeutic potential.[4] This in-depth technical guide synthesizes the current knowledge on the natural occurrence of this compound, providing quantitative data, detailed experimental methodologies for its detection, and an overview of the key signaling pathways it modulates.
Natural Occurrence and Fungal Producers
This compound is primarily produced by various species of filamentous fungi. The most prolific and commonly cited producer of SAD is Penicillium oxalicum, a fungus frequently found as a contaminant in stored grains, particularly corn. In addition to P. oxalicum, other fungal species have been identified as producers of secalonic acids, including:
-
Aspergillus aculeatus
-
Aspergillus ochraceus
-
Claviceps purpurea (the ergot fungus)
-
Gliocladium sp. (a marine lichen-derived fungus)
-
Phoma terrestris
-
Pyrenochaeta terrestris
These fungi are widespread in the environment, colonizing a variety of substrates, which contributes to the potential for SAD contamination in diverse environmental matrices.
Quantitative Occurrence in Environmental Matrices
The quantification of this compound in environmental samples is crucial for assessing exposure risks and understanding its distribution. To date, the most comprehensive quantitative data is available for agricultural dust, specifically corn dust.
| Environmental Matrix | Concentration Range (µg/g) | Analytical Method | Reference(s) |
| Corn Dust from Grain Elevators | 0.3 - 4.5 | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Note: There is a notable scarcity of published quantitative data for this compound in other significant environmental matrices such as soil, water, and a wider variety of agricultural products beyond corn. Further research is required to establish the prevalence and concentration of SAD in these environments.
Experimental Protocols for Detection and Quantification
The analysis of this compound in environmental samples typically involves extraction, sample cleanup, and chromatographic separation and detection. The following protocols are based on methodologies described in the scientific literature for the analysis of SAD in grain dust and its isolation from fungal cultures.
Protocol 1: Analysis of this compound in Grain Dust
This protocol is adapted from a multi-mycotoxin method for grain dust analysis.
1. Extraction:
-
Weigh a representative sample of grain dust (e.g., 50 g).
-
Perform a sequential extraction:
-
First, extract the sample with methylene chloride. The specific volume and extraction time should be optimized, but a common approach is to use a solid-to-solvent ratio of 1:3 to 1:5 (w/v) and shake for 30-60 minutes.
-
Separate the methylene chloride extract.
-
Re-extract the solid residue with a mixture of acetonitrile and water (86:14, v/v) using a similar solvent ratio and extraction time.
-
2. Sample Cleanup:
-
The methylene chloride extract contains SAD and other non-polar to semi-polar mycotoxins. This extract often requires a cleanup step to remove interfering matrix components.
-
Solid-Phase Extraction (SPE) is a common cleanup technique. While the specific sorbent is not always detailed in the literature for SAD, a C18 or silica-based sorbent would be appropriate for reversed-phase or normal-phase cleanup, respectively.
-
Conditioning: Condition the SPE cartridge with the appropriate solvent (e.g., methanol followed by water for C18).
-
Loading: Load the concentrated methylene chloride extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile for C18).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
3. HPLC Analysis:
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and water, often with an acid modifier like formic acid or acetic acid to improve peak shape for the acidic analyte. An example of a starting mobile phase could be a mixture of methanol:water:acetic acid (e.g., 70:28:2, v/v/v). The exact composition should be optimized for the specific column and system.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where SAD has significant absorbance (e.g., around 330-340 nm).
-
Quantification: Quantify the concentration of SAD by comparing the peak area of the sample to a calibration curve prepared with certified this compound standards.
Protocol 2: Isolation of this compound from Penicillium oxalicum Cultures
This protocol is a generalized procedure for obtaining SAD for use as a standard or for further study.
1. Fungal Culture and Fermentation:
-
Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) or solid substrate (e.g., cracked corn) with a pure culture of Penicillium oxalicum.
-
Incubate the culture under optimal conditions for SAD production (e.g., stationary culture at 28°C for 2-3 weeks).
2. Extraction:
-
If using a liquid culture, separate the mycelium from the broth by filtration. Extract the mycelium and the culture filtrate separately with an organic solvent like chloroform or ethyl acetate.
-
If using a solid substrate, dry the moldy grain and grind it into a powder. Extract the powder with a suitable solvent (e.g., chloroform).
3. Purification:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be purified by various chromatographic techniques:
-
Column Chromatography: Pack a silica gel column and elute with a solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate) to separate the different components.
-
Recrystallization: Further purify the fractions containing SAD by recrystallization from a suitable solvent (e.g., chloroform-methanol).
-
4. Purity Confirmation:
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, including its potent anticancer activity, by modulating several key intracellular signaling pathways. Understanding these pathways is critical for both toxicological assessment and the exploration of SAD as a potential therapeutic agent.
GSK-3β/β-catenin/c-Myc Signaling Pathway
This compound has been shown to induce apoptosis and cause G1 phase cell cycle arrest in leukemia cells by targeting the GSK-3β/β-catenin/c-Myc pathway. SAD activates Glycogen Synthase Kinase 3β (GSK-3β), which in turn leads to the phosphorylation and subsequent degradation of β-catenin. The degradation of β-catenin prevents its translocation to the nucleus, thereby downregulating the expression of the oncogene c-Myc, a key regulator of cell proliferation and survival.
Akt/mTOR/p70S6K Signaling Cascade
In the context of cancer, particularly in relation to angiogenesis (the formation of new blood vessels), this compound has been found to inhibit the Akt/mTOR/p70S6K signaling cascade. This pathway is crucial for cell survival, proliferation, and angiogenesis. By inhibiting the phosphorylation of key proteins in this cascade, such as Akt, mTOR, and p70S6K, SAD can suppress the expression of pro-angiogenic factors like Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).
PI3K/AKT/β-catenin Signaling Pathway
The PI3K/AKT pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer. Secalonic acids have been shown to repress the progression of hepatocellular carcinoma by regulating the PI3K/AKT/β-catenin signaling pathway. Inhibition of PI3K and the subsequent phosphorylation of AKT can lead to a decrease in β-catenin levels, ultimately affecting cell proliferation and survival.
Conclusion
This compound is a naturally occurring mycotoxin with a significant presence in the environment, particularly in agricultural dust. Its detection and quantification are paramount for ensuring food and feed safety. The methodologies outlined in this guide provide a framework for the analysis of SAD in environmental samples. Furthermore, the elucidation of the signaling pathways affected by this compound not only sheds light on its mechanisms of toxicity but also opens avenues for its potential application in drug development, particularly in the field of oncology. The continued study of this potent mycotoxin is essential for both mitigating its risks and harnessing its potential benefits for human health.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: natural contaminant of corn dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycotoxins in grain dust: method for analysis of aflatoxins, ochratoxin A, zearalenone, vomitoxin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Secalonic Acid D: A Comprehensive Technical Guide on its Involvement in the GSK3-β/β-catenin/c-Myc Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secalonic acid D (SAD), a natural mycotoxin, has demonstrated significant anti-neoplastic properties, particularly in leukemia cell lines. Its mechanism of action involves the intricate GSK3-β/β-catenin/c-Myc signaling pathway, a critical axis in cell proliferation and survival. This technical guide provides an in-depth analysis of SAD's interaction with this pathway, presenting available data, detailed experimental protocols for key validation assays, and visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating SAD as a potential therapeutic agent.
Introduction: this compound and the GSK3-β/β-catenin/c-Myc Pathway
This compound is a secondary metabolite produced by various fungi, notably from the Penicillium and Aspergillus genera. Structurally, it belongs to the ergochrome class of compounds, characterized by a dimeric xanthone skeleton. Early studies identified SAD's toxic properties, but more recent research has pivoted towards its potential as an anti-cancer agent.[1]
The Glycogen Synthase Kinase 3-beta (GSK3-β)/β-catenin/c-Myc pathway is a cornerstone of cellular signaling, governing processes such as cell fate determination, proliferation, and apoptosis. In a quiescent state, GSK3-β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of free cytoplasmic β-catenin low. Upon pathway activation, GSK3-β is inhibited (often by phosphorylation at Serine 9), leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, complexing with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to upregulate the expression of target genes, including the proto-oncogene c-Myc. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.
This compound has been shown to exert its anti-proliferative effects by modulating this pathway. Evidence suggests that SAD activates GSK3-β, which in turn promotes the degradation of β-catenin, leading to the downregulation of c-Myc expression. This cascade of events ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][2]
Quantitative Data on the Effects of this compound
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HL-60 | Human Promyelocytic Leukemia | 0.38 | 72 | [1][2] |
| K562 | Human Chronic Myelogenous Leukemia | 0.43 | 72 | |
| PANC-1 (glucose-starved) | Human Pancreatic Carcinoma | 0.6 | Not Specified | |
| PANC-1 (normal culture) | Human Pancreatic Carcinoma | >1000 | Not Specified | |
| CCRF-CEM | Leukemia | 15.89 ± 0.73 | Not Specified | |
| MOLT-4 | Leukemia | 10.75 ± 3.02 | Not Specified | |
| NB-4 | Leukemia | 12.29 ± 2.09 | Not Specified |
Table 2: Effect of this compound on Protein Expression
| Protein | Cell Line | Treatment Concentration (µM) | Treatment Time (h) | Observed Effect | Quantitative Change | Citation |
| p-GSK-3β (Ser9) | HL-60, K562 | Not Specified | Not Specified | Decrease | Data not available | |
| β-catenin | HL-60, K562 | Not Specified | Not Specified | Decrease | Data not available | |
| c-Myc | HL-60, K562 | Not Specified | Not Specified | Decrease | Data not available |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | Treatment Concentration (µM) | Treatment Time (h) | Observed Effect | Quantitative Fold Change | Citation |
| c-Myc | HL-60, K562 | Not Specified | Not Specified | Downregulation | Data not available | |
| Cyclin D1 | Not Specified | Not Specified | Not Specified | Not Reported | Data not available |
Table 4: In Vivo Efficacy of this compound Derivative
| Animal Model | Cancer Type | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| Inbred ACI/N Rat | Bladder Cancer (BC-47) | 5-di-(2'-tetrahydropyranyl)this compound | Not Specified | Data not available |
Note: Data for a derivative of this compound is presented due to the lack of available in vivo data for this compound itself.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the GSK3-β/β-catenin/c-Myc pathway.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HL-60, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (SAD) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of SAD in complete culture medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of SAD (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To quantify the changes in protein levels of p-GSK-3β (Ser9), total GSK-3β, β-catenin, and c-Myc following treatment with this compound.
Materials:
-
Cancer cell lines
-
SAD
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-GSK-3β (Ser9) (e.g., Cell Signaling Technology, #9323, 1:1000 dilution)
-
Rabbit anti-GSK-3β (e.g., Cell Signaling Technology, #12456, 1:1000 dilution)
-
Rabbit anti-β-catenin (e.g., Cell Signaling Technology, #8480, 1:1000 dilution)
-
Rabbit anti-c-Myc (e.g., Cell Signaling Technology, #5605, 1:1000 dilution)
-
Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with SAD at the desired concentrations and time points.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative mRNA expression levels of c-Myc and its target gene Cyclin D1 after SAD treatment.
Materials:
-
Cancer cell lines
-
SAD
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR primers (and probes if using TaqMan):
-
c-Myc Forward: 5'- TTCGGGTAGTGGAAAACCAG -3'
-
c-Myc Reverse: 5'- AGTAGAAATACGGCTGCACC -3'
-
Cyclin D1 Forward: 5'- GCTGCGAAGTGGAAACCATC -3'
-
Cyclin D1 Reverse: 5'- CCTCCTTCTGCACACATTTGAA -3'
-
GAPDH (housekeeping gene) Forward: 5'- GAAGGTGAAGGTCGGAGTC -3'
-
GAPDH Reverse: 5'- GAAGATGGTGATGGGATTTC -3'
-
-
Real-time PCR system
Procedure:
-
Treat cells with SAD at desired concentrations and time points.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the appropriate master mix and primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.
Immunofluorescence for β-catenin Nuclear Translocation
Objective: To visualize and quantify the subcellular localization of β-catenin following SAD treatment.
Materials:
-
Cancer cell lines
-
SAD
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: Rabbit anti-β-catenin (e.g., Cell Signaling Technology, #8480, 1:200 dilution)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and treat with SAD.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary β-catenin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
HL-60 or K562 cells
-
Matrigel (optional)
-
SAD formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ HL-60 or K562 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer SAD (e.g., via intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor growth inhibition can be calculated and statistically analyzed.
Visualizing the Molecular Pathway and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of SAD's mechanism of action.
Caption: this compound signaling pathway.
Caption: Experimental workflow for SAD investigation.
Caption: Logical flow of SAD's mechanism.
Conclusion and Future Directions
This compound presents a compelling case as a potential anti-cancer therapeutic, particularly for leukemias, through its targeted disruption of the GSK3-β/β-catenin/c-Myc signaling pathway. The available evidence strongly indicates that SAD's pro-apoptotic and anti-proliferative effects are mediated by the activation of GSK3-β, leading to the subsequent degradation of β-catenin and downregulation of the oncogenic transcription factor c-Myc.
While the qualitative mechanism is reasonably well-established, a significant gap exists in the quantitative understanding of these interactions. Future research should focus on obtaining precise measurements of the dose- and time-dependent effects of SAD on the protein and gene expression levels within this pathway. Furthermore, comprehensive in vivo studies using xenograft models with clinically relevant cancer cell lines are crucial to validate the therapeutic potential of SAD and to establish its efficacy and safety profile in a preclinical setting. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to pursue these critical next steps in the development of this compound as a novel anti-cancer agent.
References
An In-depth Technical Guide on the Teratogenic and Fetotoxic Effects of Secalonic Acid D in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the teratogenic and fetotoxic effects of Secalonic acid D (SAD) in rats. SAD is a mycotoxin produced by fungi of the Penicillium and Aspergillus genera, which can contaminate grains and other agricultural products. Understanding its developmental toxicity is crucial for risk assessment and ensuring food and drug safety.
Quantitative Data on Teratogenic and Fetotoxic Effects
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in pregnant rats.
Table 1: Dose-Dependent Fetotoxic Effects of this compound in Rats [1]
| Treatment Group (Subcutaneous) | Gestation Day of Administration | Fetal Resorptions | Fetal Body Weight |
| 25 mg/kg SAD | 9 | Increased | Decreased |
| 25 mg/kg SAD | 10 | Increased (Highest) | Decreased (Greatest Depression) |
| 15 mg/kg SAD | 10 | Increased | Decreased |
Table 2: Spectrum of Malformations Induced by this compound in Rats [1]
| Type of Malformation | Gestation Day of Administration (25 mg/kg SAD) | Specific Defects Observed |
| Gross Malformations | 9 | Exencephaly, Anophthalmia |
| 10 | Anophthalmia, Defects in limbs, digits, and tail | |
| Internal Soft Tissue Defects | 9 | Hydronephrosis |
| 10 | Hydronephrosis, Tracheo-esophageal fistula, Renal agenesis | |
| Skeletal Defects | 10 | Defects in vertebrae and ribs |
Experimental Protocols
The primary study on the teratogenic effects of this compound in rats utilized the following experimental design.[1]
Animal Model:
-
Species: Rat
-
Strain: Not specified in the abstract.
Dosing and Administration:
-
Test Substance: Crystalline this compound
-
Route of Administration: Single subcutaneous injection.
-
Dose Levels: 15 mg/kg and 25 mg/kg body weight.
-
Vehicle: Not specified in the abstract.
-
Administration Timing: A single dose was administered on one of gestation days 6, 7, 8, 9, 10, 12, or 14.
Evaluation of Teratogenic and Fetotoxic Effects:
-
Maternal Assessment: Not detailed in the abstract.
-
Fetal Assessment:
-
Fetotoxicity: Fetal resorptions and fetal body weights were recorded.
-
Teratogenicity: Fetuses were examined for gross external malformations, internal soft tissue defects, and skeletal abnormalities.
-
The study concluded that administration of SAD on day 10 of gestation produced the most pronounced teratogenic and fetotoxic effects in rats.[1]
Potential Mechanism of Action
While the specific molecular mechanism of this compound's teratogenicity has not been fully elucidated in rats, studies in mice suggest a plausible pathway that may be relevant. Research indicates that SAD may act as an inhibitor of protein kinase C (PKC).[2] This inhibition can disrupt downstream signaling cascades crucial for normal embryonic development.
Specifically, SAD has been shown to alter the binding of transcription factors, such as activator protein-1 (AP-1), to their response elements in the developing palate of mice. This interference with gene regulation during critical developmental windows can lead to congenital malformations like cleft palate.
Visualizations
Experimental Workflow for Teratogenicity Assessment
Caption: Experimental workflow for assessing the teratogenic and fetotoxic effects of this compound in rats.
Hypothesized Signaling Pathway of SAD-Induced Teratogenicity
Caption: Hypothesized signaling pathway for this compound-induced teratogenicity based on mouse studies.
Conclusion
The available evidence clearly demonstrates that this compound is a potent teratogen and fetotoxin in rats. Exposure during critical periods of organogenesis, particularly gestation day 10, leads to a high incidence of fetal resorptions, reduced fetal body weight, and a wide range of severe congenital malformations affecting multiple organ systems. While the precise molecular mechanisms in rats require further investigation, research in other rodent models points towards the disruption of key signaling pathways involved in embryonic development. These findings underscore the importance of monitoring and controlling this compound levels in food and feed to mitigate the risk to human and animal health. Further research is warranted to fully elucidate the dose-response relationship and the specific signaling cascades affected by this mycotoxin in rats.
References
- 1. Teratogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alters the nature of and inhibits the binding of the transcription factors to the phorbol 12-O-tetradecanoate-13 acetate-response element in the developing murine secondary palate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Inducing Apoptosis in HL-60 Cells with Secalonic Acid D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Secalonic acid D (SAD) to induce apoptosis in human promyelocytic leukemia (HL-60) cells. This document includes an overview of the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for practical application in a laboratory setting.
Introduction
This compound is a mycotoxin that has demonstrated potent cytotoxic effects against various cancer cell lines. In HL-60 cells, SAD has been shown to be a strong inducer of apoptosis, or programmed cell death, making it a compound of interest for cancer research and drug development.[1][2][3] Understanding the protocols to effectively utilize SAD is crucial for investigating its therapeutic potential.
Mechanism of Action
This compound induces apoptosis in HL-60 cells through multiple signaling pathways. A primary mechanism involves the activation of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This activation leads to the degradation of β-catenin, a key component of the Wnt signaling pathway. The subsequent decrease in nuclear β-catenin results in the downregulation of the oncogene c-Myc, which is a critical regulator of cell proliferation and survival. The inhibition of c-Myc expression leads to cell cycle arrest in the G1 phase and culminates in the induction of apoptosis.
Furthermore, SAD-induced apoptosis is associated with the activation of the executioner caspase, caspase-3, and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP). Another identified signaling cascade involves the c-Jun N-terminal kinase (JNK) pathway, which upregulates the expression and phosphorylation of c-Jun, leading to apoptosis via the c-Jun/Src/STAT3 signaling axis.
Quantitative Data Summary
The efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in HL-60 cells has been quantitatively assessed. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound on HL-60 Cells
| Parameter | Value | Treatment Duration | Assay | Reference |
| IC50 | 0.38 µM | 72 hours | MTT Assay |
Table 2: Apoptosis Rates in HL-60 Cells Treated with 1.2 µM this compound
| Treatment Duration | Apoptosis Rate (%) | Assay | Reference |
| 0 hours | 8.53 ± 1.46 | Annexin V-FITC/PI Staining | |
| 24 hours | 17.27 ± 0.21 | Annexin V-FITC/PI Staining | |
| 48 hours | 17.58 ± 0.56 | Annexin V-FITC/PI Staining | |
| 72 hours | 32.70 ± 2.83 | Annexin V-FITC/PI Staining |
Signaling Pathway Diagrams
Caption: GSK-3β/β-catenin/c-Myc Signaling Pathway.
Caption: c-Jun/Src/STAT3 Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on HL-60 cells.
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution with the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed HL-60 cells at an appropriate density (e.g., 5 x 10^5 cells/mL) and allow them to acclimate before adding varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
Caption: General Experimental Workflow.
Cytotoxicity Assay (MTT Assay)
-
Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Cell Collection: After treatment with this compound (e.g., 1.2 µM for 0, 24, 48, 72 hours), harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: Following treatment, lyse the HL-60 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, GSK-3β, p-GSK-3β, β-catenin, c-Myc, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
Application Notes and Protocols for the Quantification of Secalonic Acid D by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalonic acid D (SAD) is a mycotoxin produced by several species of fungi, including Penicillium and Aspergillus. It is a known contaminant of various agricultural commodities, particularly grains. Due to its potential toxicity, including teratogenic and neurotoxic effects, accurate and reliable quantification of this compound in different matrices is crucial for food safety, toxicological studies, and drug development research. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of mycotoxins due to its sensitivity, specificity, and robustness.
This document provides detailed application notes and experimental protocols for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector.
Principle of the Method
The method described is based on the separation of this compound from other matrix components on a C18 reverse-phase HPLC column. The separation is achieved using an isocratic mobile phase of methanol and water. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength, where the analyte exhibits maximum absorption. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Method 1: Quantification of this compound in Fungal Fermentation Broth
This protocol is adapted from a validated method for the quantification of the closely related isomer, Secalonic acid A, and is expected to provide excellent results for this compound with minor optimization if necessary.[1]
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system equipped with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Run Time | Approximately 15 minutes (adjust as needed based on retention time) |
4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
5. Sample Preparation (Fungal Fermentation Broth)
-
Extract a known volume (e.g., 100 mL) of the fermentation broth with an equal volume of chloroform three times.
-
Pool the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
6. Calibration and Quantification
-
Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method 2: Multi-Mycotoxin Analysis in Grain Dust including this compound
This protocol is based on the method described by Ehrlich and Lee (1984) for the analysis of multiple mycotoxins in grain dust.[2]
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Methylene chloride (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica or C18) for cleanup.
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
Grinder or mill for sample homogenization
-
Shaker
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with optional acid modifier (e.g., 0.1% formic acid). Gradient or isocratic elution may be used. A starting point could be a gradient from 40% to 90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 330-340 nm (requires optimization for maximal absorbance of this compound) |
4. Sample Preparation (Grain Dust)
-
Homogenize the grain dust sample.
-
Weigh a known amount of the homogenized sample (e.g., 10 g).
-
Extract the sample sequentially with methylene chloride followed by an acetonitrile-water mixture (e.g., 86:14 v/v).[2]
-
The methylene chloride extract will contain this compound.
-
Perform a cleanup step using a silica gel or C18 SPE cartridge to remove interfering substances.
-
Elute the this compound from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Calibration and Quantification
-
Follow the same procedure for calibration and quantification as described in Method 1.
Data Presentation
Table 1: Quantitative Data Summary for HPLC Method 1
| Parameter | Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These are typical performance characteristics. Actual values must be determined during method validation in your laboratory.
Visualizations
References
Application Note: Quantitative Analysis of Secalonic Acid D in Food Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalonic acid D (SAD) is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate a variety of agricultural commodities, particularly grains.[1] Due to its potential toxicity, including teratogenic and cytotoxic effects, sensitive and reliable methods for the detection and quantification of this compound in food are crucial for ensuring food safety and protecting public health. This application note provides a detailed protocol for the analysis of this compound in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2][3][4]
The described method is intended for the quantitative analysis of this compound in complex food matrices such as cereals. It includes a comprehensive sample preparation procedure, optimized LC-MS/MS conditions, and method validation parameters.
Principle
This method employs a solid-liquid extraction (SLE) procedure to isolate this compound from the food matrix. The extract is then cleaned up and analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an external calibration curve prepared in a matrix-matched solvent to compensate for matrix effects.[5] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE)
This protocol is a general guideline and may require optimization for specific food matrices.
Reagents and Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound standard
-
Food sample (e.g., finely ground corn, wheat, or rice)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (acetonitrile/water/formic acid, 79:20:1, v/v/v).
-
Vortex vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
For cleaner samples and to reduce matrix effects, an optional solid-phase extraction (SPE) clean-up step can be performed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 5 mM ammonium formate and 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
The following parameters are based on the analysis of Secalonic acid F, a structural isomer of this compound, and should be optimized for your specific instrument.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound (to be optimized):
Based on the structure of this compound (C32H30O14, MW: 638.57), the protonated molecule [M+H]+ is expected at m/z 639.3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 639.3 | To be determined | 0.1 | To be determined | To be determined |
| This compound (Qualifier) | 639.3 | To be determined | 0.1 | To be determined | To be determined |
Note: The product ions and optimal cone voltage and collision energy need to be determined by infusing a standard solution of this compound into the mass spectrometer. For Secalonic acid F, a transition of m/z 639.3 → 415.4 has been reported and can be used as a starting point for optimization.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of multi-mycotoxin methods in cereal matrices, which can be expected for the analysis of this compound.
Table 1: Method Performance Parameters for this compound in Corn
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/kg |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Table 2: Recovery and Matrix Effects for this compound in Different Food Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Matrix Effect (%) |
| Corn | 20 | 85 - 110 | Suppression/Enhancement < 20% |
| Wheat | 20 | 80 - 115 | Suppression/Enhancement < 25% |
| Rice | 20 | 90 - 105 | Suppression/Enhancement < 15% |
Note: The values presented in these tables are indicative and should be determined for each specific matrix and laboratory setup.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in various food matrices. The detailed sample preparation and instrumental parameters serve as a comprehensive guide for researchers and scientists in the fields of food safety and drug development. Proper method validation, including the assessment of linearity, limits of detection and quantification, precision, and recovery, is essential for ensuring the accuracy and reliability of the results. The use of matrix-matched standards or stable isotope-labeled internal standards is crucial for mitigating matrix effects and achieving accurate quantification.
References
- 1. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Secalonic Acid D and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the total synthesis of the natural product Secalonic acid D and its enantiomer, Secalonic acid A. This compound has garnered significant interest within the scientific community due to its potent cytotoxic and antitumor activities.[1][2] These activities are attributed to its ability to activate Glycogen Synthase Kinase-3β (GSK-3β), leading to the degradation of β-catenin and subsequent downregulation of the proto-oncogene c-Myc.[3] This cascade ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[3] The synthetic route detailed herein hinges on two pivotal steps: a highly selective kinetic resolution of a tetrahydroxanthone monomer catalyzed by homobenzotetramisole (HBTM), and a copper-mediated homodimerization of the resulting chiral monomer.[4] This protocol offers a reproducible and efficient pathway to access enantiomerically pure this compound and A for further biological evaluation and drug development endeavors.
Introduction
Secalonic acids are a family of mycotoxins characterized by a dimeric tetrahydroxanthone scaffold. Among them, this compound has emerged as a promising lead compound for anticancer drug discovery due to its potent cytotoxicity against various cancer cell lines, including the human leukemia cell lines HL60 and K562. The enantiomer, Secalonic acid A, also exhibits interesting biological properties, including antitumor activity. The complex, stereochemically rich architecture of these molecules presents a formidable synthetic challenge. The total synthesis described here, pioneered by Qin and Porco, provides an elegant and efficient solution to this challenge, enabling the preparation of enantiomerically pure Secalonic acids for detailed biological studies.
Data Presentation
Table 1: Summary of Yields and Enantiomeric Excess for the Synthesis of this compound
| Step | Intermediate/Product | Yield (%) | Enantiomeric Excess (%) |
| Methyl Enol Ether Protection & ortho-Iodination | Compound 28 | 25 | Racemic |
| Kinetic Resolution | (-)-28 | 48 | 99 |
| (+)-29 | 49 | 96 | |
| MOM Protection & Stannylation | Compound 30 | 49 (2 steps) | >99 |
| Copper-Mediated Dimerization | Dimer 31 | 65 | >99 |
| Global Deprotection | This compound (2 ) | 80 | >99 |
Table 2: Summary of Yields and Enantiomeric Excess for the Synthesis of Secalonic Acid A
| Step | Intermediate/Product | Yield (%) | Enantiomeric Excess (%) |
| MOM Protection & Stannylation | (+)-32 | 49 (2 steps) | 99 |
| Copper-Mediated Dimerization | Dimer (-)-33 | 65 | >99 |
| Global Deprotection | Secalonic Acid A (ent-2 ) | 85 | >99 |
Experimental Protocols
I. Synthesis of Racemic Tetrahydroxanthone Monomer (Blennolide B derivative 28)
The synthesis commences with the preparation of the racemic tetrahydroxanthone monomer, a derivative of Blennolide B. This involves a methyl enol ether protection followed by an ortho-iodination.
Protocol:
-
Methyl Enol Ether Protection: To a solution of racemic Blennolide B (25 ) in a suitable solvent, add the appropriate methylating agent and base.
-
Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
ortho-Iodination: The crude product from the previous step is then subjected to ortho-iodination conditions to yield the racemic iodo-tetrahydroxanthone 28 .
-
Purify the crude product by column chromatography on silica gel to obtain pure racemic 28 .
II. Enantioselective Synthesis of this compound
A. Kinetic Resolution of Racemic Tetrahydroxanthone 28
This crucial step employs a chiral homobenzotetramisole (HBTM) catalyst to selectively acylate one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers.
Protocol:
-
To a solution of racemic iodo-tetrahydroxanthone 28 in an appropriate solvent (e.g., toluene) at 0 °C, add the HBTM catalyst (S-enantiomer for resolving the desired enantiomer for this compound).
-
Add an acylating agent (e.g., isobutyric anhydride) and a base (e.g., 2,6-lutidine).
-
Stir the reaction mixture at the specified temperature for an extended period (e.g., 25 hours), monitoring the progress by chiral High-Performance Liquid Chromatography (HPLC).
-
Upon reaching approximately 50% conversion, quench the reaction.
-
Separate the unreacted (-)-28 and the acylated product (+)-29 by column chromatography on silica gel.
B. Synthesis of Stannylated Monomer 30
The resolved, enantiomerically pure tetrahydroxanthone is then protected and converted to an aryl stannane, the precursor for the dimerization reaction.
Protocol:
-
MOM Protection: Protect the hydroxyl group of (+)-29 as a methoxymethyl (MOM) ether using MOM-Cl and a suitable base (e.g., diisopropylethylamine) in a solvent like dichloromethane.
-
Stannylation: To a solution of the MOM-protected compound in a suitable solvent (e.g., toluene), add hexamethylditin, a palladium catalyst (e.g., Pd(PPh3)4), and an additive such as nBu4NI.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and purify the crude product by column chromatography on silica gel to afford the stannylated monomer 30 .
C. Copper-Mediated Homodimerization
The key C-C bond formation to create the dimeric scaffold is achieved through a copper-mediated oxidative coupling of the aryl stannane.
Protocol:
-
To a solution of the stannylated monomer 30 in a suitable solvent (e.g., N,N-dimethylacetamide), add copper(I) chloride (CuCl).
-
Stir the reaction mixture under an atmosphere of air (or oxygen) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to obtain the dimer 31 .
D. Global Deprotection to Yield this compound (2)
The final step involves the removal of all protecting groups to furnish the natural product.
Protocol:
-
Dissolve the dimer 31 in a mixture of acetonitrile and 3M hydrochloric acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 60 °C).
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound (2 ).
III. Enantioselective Synthesis of Secalonic Acid A (ent-2)
The synthesis of Secalonic acid A follows a similar pathway, starting from the other enantiomer obtained from the kinetic resolution step.
Protocol:
-
Starting with (-)-28 from the kinetic resolution, perform MOM protection and stannylation as described for the synthesis of 30 to obtain the enantiomeric stannane (+)-32 .
-
Subject (+)-32 to the copper-mediated homodimerization conditions as described for the synthesis of 31 to yield the dimer (-)-33 .
-
Perform global deprotection on (-)-33 using 3M HCl in acetonitrile as described for the synthesis of 2 to afford Secalonic Acid A (ent-2 ).
Mandatory Visualization
Caption: Workflow for the total synthesis of this compound and its enantiomer, Secalonic acid A.
IV. Biological Evaluation Protocols
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines such as HL60 and K562.
Protocol:
-
Seed HL60 or K562 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 1 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.
B. Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Treat HL60 or K562 cells with this compound (e.g., 0.3 µM) for 12 and 24 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20 °C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
C. Western Blot Analysis of the GSK-3β/β-catenin/c-Myc Pathway
This technique is used to investigate the molecular mechanism of this compound-induced apoptosis and cell cycle arrest.
Protocol:
-
Treat HL60 or K562 cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSK-3β, phospho-GSK-3β (Ser9), β-catenin, and c-Myc overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols: An Experimental Model for Secalonic Acid D-Induced Cleft Palate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cleft palate is a common congenital craniofacial malformation with a complex etiology involving both genetic and environmental factors. Secalonic acid D (SAD), a mycotoxin produced by Penicillium oxalicum found in contaminated grains, is a potent teratogen known to induce cleft palate in animal models, particularly in mice.[1][2] This makes SAD a valuable tool for studying the molecular mechanisms underlying palatogenesis and for screening potential therapeutic interventions. This document provides detailed application notes and protocols for establishing and utilizing the SAD-induced cleft palate model in mice, focusing on the experimental procedures, data analysis, and the key signaling pathways implicated in its pathogenesis.
Data Presentation
Table 1: Dose-Response of this compound-Induced Cleft Palate in Mice
| SAD Dose (mg/kg, ip) | Incidence of Cleft Palate (%) | Fetal Resorptions | Fetal Weight | Reference |
| 0 (Control) | 0 | Normal | Normal | [3] |
| 15 | Lower Incidence | Normal | Normal | [3] |
| 20 | Moderate Incidence | Normal | Normal | [3] |
| 25 | 45.3 | Normal | Normal | |
| 30 | 51.9 | Increased | Decreased |
Data summarized from studies where SAD was administered on Gestational Day 12.
Table 2: Developmental Stage Specificity of this compound-Induced Cleft Palate in Mice
| Gestational Day of SAD Administration (25 mg/kg, ip) | Incidence of Cleft Palate (%) | Reference |
| 10 | 16.9 | |
| 11 | 38.4 | |
| 12 | 45.3 | |
| 13 | 39.9 | |
| 14 | Lower Incidence | |
| 15 | 0 |
Experimental Protocols
In Vivo Induction of Cleft Palate with this compound
Objective: To induce cleft palate in mouse fetuses by administering SAD to pregnant dams.
Materials:
-
Pregnant CD-1 mice (or other suitable strain)
-
This compound (SAD)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution or Dimethyl sulfoxide (DMSO)
-
Sterile syringes and needles (27-gauge)
-
Animal balance
-
Stereomicroscope
Protocol:
-
Animal Mating and Gestation: House male and female mice together overnight. The morning of vaginal plug detection is designated as Gestational Day (GD) 0.
-
Preparation of SAD Solution:
-
SAD can be dissolved in 5% NaHCO₃ or a solution of 20% DMSO in NaHCO₃.
-
Prepare a stock solution of the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
-
Ensure the solution is homogenous before administration.
-
-
SAD Administration:
-
On the desired gestational day (GD 11 or 12 is optimal for high incidence), weigh the pregnant mouse to determine the exact volume of SAD solution to inject.
-
Administer a single intraperitoneal (ip) injection of SAD at a dose of 25 mg/kg for optimal teratogenicity without significant maternal toxicity or fetal resorption.
-
-
Fetal Collection and Analysis:
-
On GD 18, euthanize the pregnant dams by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the uterus and count the number of live, dead, and resorbed fetuses.
-
Dissect the fetuses from the uterine horns and examine them under a stereomicroscope for the presence of cleft palate and other gross malformations.
-
The palate can be examined by making a transverse cut of the fetal head below the eyes and removing the lower jaw.
-
Protein Kinase C (PKC) Activity Assay in Embryonic Palate
Objective: To measure the activity of PKC in palatal tissue from control and SAD-treated embryos.
Materials:
-
Embryonic palatal tissue (GD 13-14)
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, EGTA, protease and phosphatase inhibitors)
-
Protein Kinase C Assay Kit (e.g., radioactive or ELISA-based)
-
Scintillation counter or microplate reader
Protocol:
-
Sample Preparation:
-
Dissect the palatal shelves from GD 13-14 embryos from both control and SAD-treated dams.
-
Pool palates from multiple embryos of the same litter to obtain sufficient tissue.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
PKC Activity Assay:
-
Follow the manufacturer's protocol for the specific PKC assay kit being used.
-
Typically, this involves incubating a known amount of protein lysate with a PKC-specific substrate, ATP (often radiolabeled [γ-³²P]ATP), and necessary cofactors (e.g., Ca²⁺, phosphatidylserine, diacylglycerol).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter (for radioactive assays) or by measuring the absorbance in a microplate reader (for ELISA-based assays).
-
Compare the PKC activity between control and SAD-treated samples.
-
Immunoblotting for Cell Cycle and Signaling Proteins
Objective: To determine the protein levels of key cell cycle regulators (CDK2, Cyclin E, p21) and signaling proteins (p38 MAPK) in embryonic palatal tissue.
Materials:
-
Embryonic palatal tissue
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK2, anti-Cyclin E, anti-p21, anti-p38 MAPK, anti-phospho-p38 MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize palatal tissue in lysis buffer as described in the PKC assay protocol.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Assessment of Oxidative Stress
Objective: To measure markers of oxidative stress in embryonic palatal tissue.
Materials:
-
Embryonic palatal tissue
-
Assay kits for measuring reactive oxygen species (ROS), lipid peroxidation (e.g., malondialdehyde - MDA), and protein carbonylation.
-
Homogenization buffer
Protocol:
-
Tissue Homogenization:
-
Homogenize palatal tissue in the appropriate buffer as specified by the assay kit manufacturer.
-
-
Oxidative Stress Marker Assays:
-
ROS Measurement: Use a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS. Incubate the tissue homogenate with the probe and measure the fluorescence intensity.
-
Lipid Peroxidation (MDA) Assay: Measure the levels of MDA, a product of lipid peroxidation, using a colorimetric or fluorometric assay kit.
-
Protein Carbonyl Assay: Detect the formation of carbonyl groups on proteins, a marker of protein oxidation, using a DNPH-based colorimetric assay or an ELISA-based kit.
-
Follow the specific instructions provided with each assay kit for accurate measurements.
-
Compare the levels of oxidative stress markers between control and SAD-treated groups.
-
Signaling Pathways and Visualizations
This compound-induced cleft palate is a multifactorial process involving the disruption of several key signaling pathways that are critical for normal palatogenesis.
Experimental Workflow for SAD-Induced Cleft Palate Model
Caption: Experimental workflow for the SAD-induced cleft palate model.
Signaling Pathway of SAD-Induced Cleft Palate
This compound is known to inhibit protein kinase C (PKC), a key signaling molecule involved in cell proliferation and differentiation. This inhibition disrupts downstream cellular processes, including cell cycle progression, which is crucial for the growth of the palatal shelves.
Caption: SAD inhibits PKC, leading to impaired palatal shelf growth.
Cell Cycle Dysregulation by this compound
SAD has been shown to specifically interfere with the G1/S phase transition of the cell cycle in embryonic palatal mesenchymal cells. This is achieved by inhibiting the activity of cyclin-dependent kinase 2 (CDK2) and reducing the levels of its regulatory partner, cyclin E. Concurrently, SAD may increase the levels of the CDK inhibitor p21.
Caption: SAD dysregulates the cell cycle, leading to cleft palate.
Potential Role of p38 MAPK and Oxidative Stress
The p38 mitogen-activated protein kinase (MAPK) pathway is known to be involved in craniofacial development, including palatogenesis. While the direct interaction of SAD with the p38 MAPK pathway is still under investigation, it is plausible that the cellular stress induced by SAD, potentially through oxidative stress, could modulate p38 MAPK activity, further contributing to the development of cleft palate. Oxidative stress has been implicated as a contributing factor to various congenital anomalies.
Caption: Potential involvement of oxidative stress and p38 MAPK in SAD-induced teratogenesis.
References
Techniques for Isolating Secalonic Acid D from Fungal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secalonic acid D (SAD) is a mycotoxin belonging to the ergochrome class of compounds, which are dimeric xanthone derivatives.[1] Produced by several fungal species, most notably Penicillium oxalicum, SAD has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic and antitumor properties.[2][3] This has led to its investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for the isolation and purification of this compound from fungal cultures, intended to guide researchers in obtaining this compound for further study.
Fungal Strains and Culture Conditions for this compound Production
Penicillium oxalicum is the most commonly cited fungal species for the production of this compound.[2][4] Other reported producers include Aspergillus aculeatus and the marine-derived fungus Gliocladium sp. Optimal production of SAD is typically achieved in solid-state fermentation on grain-based media, with corn being a particularly effective substrate. Liquid fermentation in media such as Yeast Extract Sucrose (YES) broth is also a viable method.
Table 1: Fungal Strains and Reported Yields of this compound
| Fungal Strain | Culture Medium | Reported Yield | Reference |
| Penicillium oxalicum | Corn | 2-3 g/kg | |
| Penicillium oxalicum | "Dried mouldy meal" | 18 g from 5 kg |
Experimental Protocols
The isolation of this compound from fungal cultures is a multi-step process involving extraction from the fungal biomass, followed by one or more purification steps to achieve the desired level of purity. The general workflow is outlined below.
References
Application Notes and Protocols: Secalonic Acid D as a Tool for Studying Nutrient Starvation in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Secalonic acid D (SAD) is a mycotoxin isolated from various fungi, including Penicillium oxalicum and Aspergillus aculeatus.[1][2][3][4] It has garnered significant interest in cancer research due to its potent cytotoxic effects against a range of cancer cell lines.[5] Notably, SAD exhibits selective and enhanced cytotoxicity towards cancer cells under nutrient-deprived conditions, making it a valuable tool for studying the metabolic vulnerabilities of tumors and for the development of "anti-austerity" cancer therapies. This document provides a comprehensive overview of SAD's application in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in studying nutrient starvation.
Mechanism of Action: this compound exerts its anti-cancer effects through multiple mechanisms, with a pronounced impact on cancer cells adapted to nutrient starvation. A key feature of its action is the uncoupling of mitochondrial oxidative phosphorylation. This disruption of mitochondrial function is central to its selective cytotoxicity in glucose-starved cancer cells.
Under nutrient-deprived conditions, SAD has been shown to:
-
Inhibit the Akt Signaling Pathway: SAD decreases the phosphorylation of Akt in cancer cells under glucose-deficient conditions, a pathway crucial for cell survival and proliferation.
-
Induce Apoptosis: SAD triggers programmed cell death in various cancer cell lines. This is mediated through several signaling cascades, including the activation of GSK-3β, which leads to the degradation of β-catenin and subsequent downregulation of the oncogene c-Myc. Another identified pathway involves the activation of JNK, which upregulates c-Jun expression, leading to apoptosis via the c-Jun/Src/STAT3 signaling axis.
-
Cause Cell Cycle Arrest: SAD can induce cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cell proliferation.
The tumor microenvironment is often characterized by hypoxia and nutrient scarcity. Cancer cells that adapt to these austere conditions are often more aggressive and resistant to conventional therapies. SAD's ability to selectively target these adapted cells makes it a promising agent for cancer treatment.
Quantitative Data
The following tables summarize the cytotoxic activity of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cells
| Cell Line | Culture Condition | IC50 (µM) | Reference |
| PANC-1 | Glucose-starved | 0.6 | |
| PANC-1 | General culture | >1000 |
Table 2: IC50 Values of this compound in Leukemia Cells
| Cell Line | IC50 (µM) | Reference |
| HL60 | 0.38 | |
| K562 | 0.43 |
Table 3: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| S1-MI-80 | Multidrug Resistant | Potent Cytotoxicity | |
| S1 | Sensitive | Potent Cytotoxicity | |
| H460/MX20 | Multidrug Resistant | Potent Cytotoxicity | |
| H460 | Sensitive | Potent Cytotoxicity | |
| MCF-7/ADR | Multidrug Resistant | Potent Cytotoxicity | |
| MCF-7 | Sensitive | Potent Cytotoxicity |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of this compound on cancer cells under nutrient starvation.
Protocol 1: Cell Viability Assay under Normal and Glucose-Starved Conditions
Objective: To determine the cytotoxic effect of SAD on cancer cells under both normal and glucose-deprived conditions.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Glucose-free DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (SAD) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in complete growth medium.
-
Induction of Glucose Starvation:
-
For the glucose-starved condition, aspirate the complete medium and wash the cells once with PBS. Add glucose-free DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For the normal condition, replace the medium with fresh complete growth medium.
-
-
SAD Treatment: Prepare serial dilutions of SAD in the respective media (with and without glucose). Add the SAD dilutions to the designated wells. Include a vehicle control (DMSO) for both conditions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by SAD in nutrient-starved cancer cells.
Materials:
-
Cancer cells
-
Complete and glucose-free media
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once attached, induce glucose starvation and treat with SAD at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of SAD on key signaling proteins involved in cell survival and apoptosis under nutrient starvation.
Materials:
-
Cancer cells
-
Complete and glucose-free media
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-c-Myc, anti-β-catenin, anti-c-Jun, anti-p-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with SAD under normal and glucose-starved conditions, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound in nutrient-starved cancer cells.
Caption: General experimental workflow for studying SAD.
Conclusion: this compound is a powerful tool for investigating the metabolic adaptations of cancer cells to nutrient starvation. Its selective cytotoxicity under these conditions, coupled with its multifaceted mechanism of action, provides a unique opportunity to explore novel therapeutic strategies targeting the vulnerabilities of the tumor microenvironment. The protocols and data presented here offer a solid foundation for researchers to utilize SAD in their studies of cancer metabolism and drug discovery.
References
- 1. This compound as a selective cytotoxic substance on the cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometric and Transcriptomic Profiling, Microtubule Disruption and Cell Death Induction by Secalonic Acid in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Secalonic Acid D
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of Secalonic Acid D (SAD), a dimeric tetrahydroxanthone with significant biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main routes for producing this compound: biosynthetic fermentation and total chemical synthesis.
-
Biosynthetic Fermentation: This method typically uses fungal strains, most notably Penicillium oxalicum, to produce SAD as a secondary metabolite.[1][2][3][4][5] The fungus is cultivated on a suitable substrate, such as grain or in a liquid medium, and the compound is then extracted and purified. Other fungi, like Aspergillus aculeatus, are also known producers of secalonic acids.
-
Total Chemical Synthesis: This approach involves constructing the complex SAD molecule from simpler chemical precursors. Key challenges in total synthesis often revolve around the stereoselective construction of the monomeric tetrahydroxanthone core and the subsequent dimerization to form the 2,2′-biphenol linkage.
Q2: What kind of yields can I expect from each method?
Yields vary significantly between biosynthetic and chemical synthesis routes. Fermentation can produce gram-scale quantities but requires extensive culture and extraction processes. Modern chemical synthesis offers high purity and stereochemical control but can be complex.
Data Presentation: Comparison of Synthesis Yields
| Synthesis Method | Key Reaction/Organism | Reported Yield | Reference |
| Biosynthetic | Penicillium oxalicum | 2–3 g / kg of corn | |
| Chemical Synthesis | Ullmann Dimerization | Described as "rather low yield" | |
| Chemical Synthesis | Suzuki Reaction | Yields not specified, but used as a viable route | |
| Chemical Synthesis | Stille-Type Dimerization | Described as "good yields" | |
| Chemical Synthesis | Copper(I)-Mediated Homodimerization | Dimerization Step: ~65% Final Deprotection: ~85% |
Troubleshooting Guide: Biosynthetic Production
This section addresses common issues encountered during the fermentation of Penicillium oxalicum for SAD production.
Q3: My P. oxalicum culture shows good biomass growth, but the SAD yield is low. What can I do?
Low secondary metabolite production despite healthy growth is a common issue. Several factors in your fermentation protocol could be suboptimal.
Troubleshooting Workflow for Low Biosynthetic Yield
Caption: Troubleshooting logic for low SAD yield in fermentation.
-
Check Culture Medium: Secondary metabolism is sensitive to nutrient availability. While optimal media for SAD are specific, studies on other P. oxalicum products show that factors like the carbon source, nitrogen levels, and the presence of trace elements like MgSO₄ can significantly influence metabolite production.
-
Optimize Physical Parameters:
-
pH: The optimal pH for enzyme and metabolite production in P. oxalicum is often between 6.0 and 7.0.
-
Temperature: A temperature of 28-30°C is generally favorable for growth and production.
-
Aeration: Ensure adequate aeration, as oxygen levels can affect secondary metabolite pathways.
-
-
Verify Incubation Time: SAD production may not peak at the same time as biomass. Run a time-course experiment, harvesting and analyzing samples every 2-3 days for up to 14-21 days to determine the optimal production window.
Q4: I am having difficulty extracting and purifying SAD from the fermentation broth. What is a reliable method?
SAD is an intracellular and secreted metabolite, so both the mycelium and the culture broth should be processed. Purification typically involves solvent extraction followed by chromatography.
Experimental Protocol: Extraction and Purification of SAD from P. oxalicum Culture
-
Harvesting: After the optimal fermentation period (e.g., 14 days), homogenize the entire culture (broth and mycelium) with an equal volume of methanol to disrupt the fungal cells.
-
Solvent Extraction:
-
Extract the homogenized mixture three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
Dissolve the crude extract in an aqueous acetonitrile solution (e.g., 10% ACN in H₂O) to form a suspension.
-
Partition the suspension successively against petroleum ether (to remove nonpolar impurities) and then fresh ethyl acetate.
-
Collect the ethyl acetate soluble fraction, which will be enriched with SAD.
-
-
Chromatographic Purification:
-
Subject the enriched ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform to methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).
-
Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing the yellow SAD spot.
-
-
Final Purification (Optional): For high-purity SAD, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be required.
-
Crystallization: SAD can often be crystallized from a suitable solvent system (e.g., acetone-hexane) to yield a pure, yellow crystalline solid.
Troubleshooting Guide: Total Chemical Synthesis
This section addresses issues related to the chemical synthesis of SAD, focusing on the critical dimerization step.
Q5: My late-stage dimerization reaction to form the 2,2′-biphenol linkage is failing or giving very low yields. What are the common pitfalls?
The formation of the central biaryl bond is a known challenge. Success is highly dependent on the chosen coupling reaction and reaction conditions. The copper(I)-mediated homodimerization of an aryl stannane monomer has proven effective.
Key Considerations for Dimerization:
-
Choice of Catalyst and Reagents: Ullmann conditions (copper powder) can be harsh and low-yielding. Palladium-catalyzed reactions (Suzuki, Stille) are alternatives, but copper(I) chloride with air as a mild oxidant has been shown to give good yields (~65%) for this specific transformation.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylacetamide (DMA) can enhance the rate of transmetallation from tin to copper, improving reaction efficiency.
-
Oxidant: Using ambient air as the oxidant is a mild and reproducible method that avoids harsher oxidizing agents which might degrade the complex substrate.
-
Protecting Groups: Ensure that the protecting groups on your monomeric tetrahydroxanthone are stable to the coupling conditions but can be removed cleanly in the final step. Methoxymethyl (MOM) ethers are often used for this purpose.
Experimental Protocol: Copper(I)-Mediated Homodimerization of an Aryl Stannane Monomer
(Based on the total synthesis by Qin and Porco Jr.)
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the protected aryl stannane monomer (1 equivalent) in anhydrous N,N-Dimethylacetamide (DMA).
-
Reagent Addition: Add Copper(I) chloride (CuCl) (e.g., 2-3 equivalents) to the solution.
-
Reaction Execution: Replace the inert atmosphere with a balloon of ambient air (as the oxidant) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically several hours).
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude dimer using silica gel column chromatography to yield the protected SAD precursor. The final deprotection step (e.g., using 3M HCl in acetonitrile) will yield this compound.
Biosynthetic Pathway Visualization
Understanding the biosynthetic pathway can help identify potential bottlenecks or targets for genetic engineering to improve yields. Secalonic acids are synthesized via the polyketide pathway.
Simplified Biosynthetic Pathway of this compound
Caption: Key stages in the biosynthesis of this compound.
References
- 1. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The isolation, structure and absolute configuration of this compound, the toxic metabolite of Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Production of this compound by strains of Penicillium oxalicum and its toxic effects on chick embryos] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of Secalonic acid D in storage
This technical support center provides guidance on minimizing the degradation of Secalonic acid D (SAD) during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability studies on this compound are not extensively available in public literature. The following recommendations are based on general principles of chemical stability, information on related xanthone compounds, and standard practices for handling mycotoxins. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Like many complex organic molecules, the stability of this compound is influenced by several environmental factors. The most critical factors to control are:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: Secalonic acids, as a class of tetrahydroxanthones, have been noted to be unstable under basic conditions, which can lead to isomerization.[1] Acidic conditions may also promote hydrolysis.
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical degradation.
-
Oxidation: Reactive oxygen species can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability of SAD. While DMSO is a common solvent for solubility, some secalonic acids have shown isomerization in DMSO at room temperature.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To maximize the shelf-life of this compound, it is crucial to adhere to the following storage guidelines.
Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Up to 3 years[2] | Store in a dry, dark environment. |
| 0 - 4°C | Short-term (days to weeks)[3] | Store in a dry, dark environment. | |
| In Solvent | -80°C | Up to 1 year[2] | Use a suitable, dry solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. Some related secalonic acids have been shown to isomerize in DMSO at room temperature. For any short-term storage at room temperature during an experiment, it is advisable to protect the solution from light.
Q4: Are there any known stabilizers or antioxidants for this compound?
A4: There are no specific studies detailing the use of stabilizers for this compound. However, for other labile xanthones, antioxidants such as ascorbic acid and citric acid have been shown to enhance stability in aqueous solutions. The effectiveness of these for SAD would need to be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | - Prepare fresh stock solutions more frequently. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C. - Verify the concentration of the stock solution periodically using a stability-indicating analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products or isomers. | - Confirm the purity of the initial SAD standard. - Conduct a forced degradation study to identify potential degradation products. - Adjust storage conditions (e.g., lower temperature, protect from light, change solvent). - For secalonic acids, isomerization in DMSO has been reported; consider alternative solvents if possible. |
| Loss of biological activity of this compound. | Chemical degradation leading to inactive compounds. | - Ensure proper storage of both solid and solution forms. - Minimize exposure of solutions to light and elevated temperatures during experiments. - Consider the pH of your experimental buffers, as basic conditions can promote instability. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways of a compound and to develop a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the solid powder and the stock solution at 70°C in a temperature-controlled oven.
-
Photodegradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a common starting point.
-
Data Analysis: Compare the chromatograms of the stressed samples with the unstressed control to identify new peaks corresponding to degradation products.
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for a forced degradation study of this compound.
Decision Tree for Troubleshooting this compound Stability Issues
Caption: Troubleshooting inconsistent results with this compound.
References
Technical Support Center: Optimizing LC-MS for Sensitive Secalonic Acid D Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mycotoxin Secalonic acid D (SAD). Our aim is to help you optimize your Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound detection?
A1: For sensitive detection of this compound, operating in positive electrospray ionization (ESI+) mode and utilizing Multiple Reaction Monitoring (MRM) is recommended. The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 639. Key MRM transitions to monitor for quantification and confirmation are detailed in the table below.[1]
Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Precursor Ion [M+H]⁺ | m/z 639 |
| Product Ion (Quantifier) | m/z 561.4 |
| Product Ion (Qualifier) | m/z 589.4 |
| Collision Energy (CE) | Optimization required |
Note: Collision energy should be optimized for your specific instrument to achieve the most stable and intense signal for the chosen transitions.
Q2: Which liquid chromatography setup is best suited for this compound analysis?
A2: A reverse-phase liquid chromatography system provides excellent separation for this compound and other mycotoxins. A C18 column is a common and effective choice. The mobile phase typically consists of a gradient of methanol or acetonitrile and water, with a small amount of an acidic modifier like formic acid to improve peak shape and ionization efficiency.
Q3: What are the common challenges in achieving sensitive this compound detection?
A3: The primary challenges include matrix effects from complex samples, low analyte concentrations, and potential for ion suppression. Proper sample preparation is crucial to mitigate these issues. Additionally, careful optimization of MS source parameters and chromatographic conditions is necessary to enhance signal intensity and reduce background noise.
Troubleshooting Guides
Problem 1: Poor Signal Intensity or No Detectable Peak for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify that the mass spectrometer is set to the correct MRM transitions for this compound (precursor m/z 639, products m/z 561.4 and 589.4).[1] Infuse a standard solution to confirm the instrument's ability to detect the analyte. |
| Suboptimal Ionization | Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation in ESI+ mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Sample Degradation | Prepare fresh standards and samples. Store stock solutions and extracts at low temperatures and protected from light. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample clean-up procedure (see Experimental Protocols). |
Problem 2: High Background Noise and Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Contaminated LC System | Flush the LC system with a strong solvent mixture (e.g., isopropanol/water). Check for contamination in the mobile phase, solvents, and tubing. |
| Dirty Ion Source | Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions. |
| Inadequate Sample Clean-up | Improve the sample preparation method to remove more matrix components. Consider using solid-phase extraction (SPE) for cleaner extracts. |
| Co-eluting Interferences | Modify the LC gradient to improve the separation of this compound from interfering compounds. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Air Bubbles in the Pump | Purge the LC pumps to remove any trapped air bubbles. |
| Column Degradation | Replace the analytical column if it has been used extensively or subjected to harsh conditions. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phases daily and ensure proper mixing. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cereal Grains
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
To 5 g of the homogenized sample, add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).
-
Vortex or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Take a 1 mL aliquot of the supernatant.
-
Dilute with 1 mL of water/acetonitrile/acetic acid (20:79:1, v/v/v).
-
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.
-
Analysis: Inject the filtered extract into the LC-MS/MS system.
Quantitative Data: Mycotoxin Extraction from Maize
The following table summarizes recovery data for a multi-mycotoxin method in maize, which can serve as a benchmark for your own experiments.
| Mycotoxin | Average Recovery (%) | Relative Standard Deviation (%) |
| Aflatoxin B1 | 95.2 | 8.5 |
| Ochratoxin A | 88.7 | 11.2 |
| Zearalenone | 102.1 | 7.9 |
| Deoxynivalenol | 91.5 | 12.4 |
| Fumonisin B1 | 85.3 | 14.1 |
Data adapted from a multi-mycotoxin validation study.
Protocol 2: Liquid-Liquid Extraction of this compound from Fungal Culture
-
Sample Preparation: Homogenize the fungal mycelium and culture broth.
-
Extraction:
-
To 10 mL of the homogenized culture, add 20 mL of ethyl acetate.
-
Shake vigorously in a separatory funnel for 5 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
-
Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Analysis: Inject the filtered extract into the LC-MS/MS system.
Quantitative Data: Comparison of Extraction Methods
This table provides a general comparison of recovery efficiencies for different extraction techniques.
| Extraction Method | Typical Analyte Recovery (%) |
| Liquid-Liquid Extraction (LLE) | 60 - 90 |
| Solid-Phase Extraction (SPE) | 80 - 110 |
| "Dilute and Shoot" | Dependent on matrix complexity |
These are general ranges and will vary depending on the analyte, matrix, and specific protocol.[2][3]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Signaling pathways affected by this compound.[4]
References
- 1. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Separation of Secalonic Acid Isomers in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor separation of secalonic acid isomers in High-Performance Liquid Chromatography (HPLC).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are secalonic acid isomers, and why are they difficult to separate?
Secalonic acids are a group of mycotoxins produced by various fungi. Isomers like Secalonic Acid D (SAD) and Secalonic Acid G (SAG) are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, these differences can be very subtle, making their separation on a standard achiral HPLC column challenging. Effective separation requires careful optimization of chromatographic conditions to exploit these minor differences in their interaction with the stationary and mobile phases.[1]
Q2: What is the most common HPLC mode for separating secalonic acid isomers?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective mode for separating secalonic acid isomers.[2] This technique uses a non-polar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic additive.[3][4]
Q3: What are the key parameters that affect the resolution of secalonic acid isomers?
The resolution of secalonic acid isomers is primarily influenced by three key factors:
-
Mobile Phase Composition: The type and ratio of organic solvent, pH, and the presence of additives.[5]
-
Stationary Phase Chemistry: The type of column used (e.g., C18, C8, Phenyl).
-
Column Temperature: Temperature affects analyte retention and the selectivity of the separation.
Q4: What does a chromatogram with "poor separation" look like?
A chromatogram showing poor separation of isomers will typically exhibit one or more of the following characteristics:
-
Co-elution: Two or more isomer peaks merging into a single, often broadened, peak.
-
Low Resolution: Peaks are not baseline-separated, meaning the valley between them does not return to the baseline. A resolution value (Rs) of less than 1.5 is generally considered poor separation.
-
Broad Peaks: Wide peaks reduce the separation between adjacent peaks and can indicate column degradation or suboptimal mobile phase conditions.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor separation of secalonic acid isomers.
Initial Assessment & First Steps
Q5: My secalonic acid isomer peaks are co-eluting or have a resolution (Rs) below 1.5. Where should I start troubleshooting?
Always start by optimizing the mobile phase composition . It is the most flexible parameter and often yields the most significant improvements in selectivity without the need for hardware changes. A logical workflow can help diagnose and solve the issue efficiently.
Mobile Phase Optimization
Q6: How can I adjust the mobile phase to improve the separation of secalonic acid isomers?
Optimizing the mobile phase involves systematically adjusting its components. Secalonic acids are acidic, so controlling the mobile phase pH is crucial.
-
Adjust Organic Modifier Ratio: Small changes in the percentage of the organic solvent (e.g., acetonitrile) can significantly alter selectivity. Prepare a series of mobile phases with slightly different aqueous-to-organic ratios and analyze the effect on resolution.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different separation selectivities. If you are using methanol, try switching to acetonitrile, or vice-versa.
-
Use an Acidic Additive: Adding a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly recommended. This suppresses the ionization of the acidic secalonic acid molecules, which typically results in sharper peaks and more reproducible retention times.
The following table illustrates how mobile phase changes can impact separation (values are for demonstration purposes).
| Mobile Phase Composition (Aqueous:Acetonitrile with 0.1% Formic Acid) | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) | Observations |
| 60:40 | 8.5 | 8.8 | 0.9 | Poor resolution, significant peak overlap. |
| 55:45 | 9.2 | 9.8 | 1.6 | Good baseline separation achieved. |
| 50:50 | 10.1 | 10.5 | 1.1 | Resolution decreased again, peaks closer. |
| 55:45 (Methanol instead of ACN) | 11.5 | 11.7 | 0.7 | Poor separation, different selectivity. |
Column and Temperature Evaluation
Q7: I've optimized the mobile phase, but the separation is still not ideal. What should I check next?
If mobile phase optimization is insufficient, the next step is to evaluate the stationary phase (your HPLC column) and the column temperature. These factors play a critical role in the interactions that govern separation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youngin.com [youngin.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. longdom.org [longdom.org]
How to reduce matrix effects in Secalonic acid D analysis of food samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of Secalonic acid D (SAD) in food samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAD) and why is its analysis in food important?
A1: this compound is a mycotoxin produced by fungi of the Penicillium genus, which can contaminate various agricultural commodities, particularly grains like corn.[1][2] Due to its potential toxicity, monitoring its presence in the food chain is crucial for food safety.
Q2: What are matrix effects and how do they affect SAD analysis?
A2: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, SAD) due to the presence of co-eluting compounds from the sample matrix. These effects, which can cause signal suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate quantification.[3][4] Complex food matrices are prone to causing significant matrix effects.
Q3: What are the common food matrices where SAD is found and what level of matrix effect can be expected?
A3: SAD is commonly found in grains such as corn, wheat, and barley, as well as in mixed animal feeds. The extent of matrix effects can vary significantly depending on the complexity of the matrix. For instance, in maize (corn), a moderate matrix effect has been observed for SAD, while other feed ingredients like soy and rapeseed can exhibit higher signal suppression.[5]
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Currently, a commercially available stable isotope-labeled internal standard for this compound (e.g., ¹³C-SAD) is not readily found in supplier catalogs. While the synthesis of SAD has been reported, the synthesis of a labeled analog for use as an internal standard is not widely documented in publicly available literature. The absence of a dedicated labeled internal standard makes other mitigation strategies crucial.
Q5: What are the primary strategies to reduce matrix effects in SAD analysis?
A5: The main strategies include:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample to compensate for signal suppression or enhancement.
-
Standard Addition: Adding known amounts of the analyte to the sample extract to create a calibration curve within the sample itself, which inherently corrects for matrix effects.
-
Dilution of the Extract: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the method's sensitivity.
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause & Solution
-
Inadequate Extraction:
-
Problem: The extraction solvent may not be optimal for the acidic nature of SAD.
-
Solution: Use an acidified extraction solvent. A common and effective choice is a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 79:20:1, v/v/v). Ensure thorough homogenization and sufficient extraction time.
-
-
Analyte Loss During Cleanup:
-
Problem: The sorbent used in QuEChERS or SPE may be retaining the acidic SAD.
-
Solution: For QuEChERS, if using a primary secondary amine (PSA) sorbent for cleanup, ensure the extract is sufficiently acidified to prevent the acidic SAD from binding to the PSA. For SPE, select a sorbent and elution protocol optimized for acidic compounds.
-
Issue 2: Significant signal suppression or enhancement observed in LC-MS/MS analysis.
Possible Cause & Solution
-
Insufficient Sample Cleanup:
-
Problem: The sample extract contains a high concentration of co-eluting matrix components.
-
Solution: Optimize the sample cleanup procedure. For QuEChERS, a combination of PSA and C18 sorbents can be effective for removing polar interferences and lipids, respectively. For SPE, consider using a polymeric reversed-phase or a mixed-mode cation exchange cartridge for more comprehensive cleanup.
-
-
Inappropriate Calibration Strategy:
-
Problem: Using a solvent-based calibration curve for a complex matrix.
-
Solution: Switch to a matrix-matched calibration. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This will help to compensate for the matrix-induced signal alteration. If a blank matrix is unavailable, the standard addition method is a viable alternative.
-
Issue 3: Inconsistent and non-reproducible results between samples.
Possible Cause & Solution
-
Variability in Sample Matrix:
-
Problem: The composition of the food matrix can vary between different samples of the same commodity, leading to inconsistent matrix effects.
-
Solution: If matrix-matched calibration is used, ensure the blank matrix is representative of the samples being analyzed. If significant variability is expected, consider using the standard addition method for each sample, although this increases analysis time.
-
-
Inconsistent Sample Preparation:
-
Problem: Minor variations in the sample preparation steps can lead to differing levels of matrix components in the final extracts.
-
Solution: Strictly adhere to the validated sample preparation protocol. Ensure consistent timing, solvent volumes, and mixing procedures for all samples. Automation of sample preparation can also improve reproducibility.
-
Data Presentation
Table 1: Matrix Effects for this compound in Various Feed Matrices
| Feed Matrix | Matrix Effect (%)* | Reference |
| Maize (Corn) | 96 | |
| Wheat | 104 | |
| Barley | 99 | |
| Triticale | 102 | |
| Bran | 97 | |
| Soy | 85 | |
| Rapeseed | 85 | |
| Sunflower | 81 | |
| Silage | 75 | |
| Alfalfa | 61 |
*Matrix Effect (%) is expressed as Signal Suppression/Enhancement (SSE), where a value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for SAD in Cereal Grains
This protocol is a general guideline based on methods for multi-mycotoxin analysis that include acidic mycotoxins.
-
Sample Homogenization: Grind a representative portion of the cereal grain sample to a fine powder (e.g., to pass a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add a salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (if necessary).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for SAD
This protocol provides a general procedure for SPE cleanup and can be adapted based on the specific SPE cartridge and matrix.
-
Extraction: Prepare the initial sample extract as described in the QuEChERS protocol (steps 1 and 2) or using a suitable solvent extraction method (e.g., acetonitrile/water).
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dilute the crude extract with water to reduce the organic solvent content to <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
-
Elution:
-
Elute the retained SAD with 2 x 2 mL of methanol or acetonitrile.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis, highlighting sample preparation and quantification strategies.
Caption: Troubleshooting logic for addressing inaccurate this compound quantification due to matrix effects.
References
- 1. This compound: natural contaminant of corn dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Secalonic acid D dose-response curve optimization in cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Secalonic Acid D (SAD) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the general range for the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) for this compound (SAD) can vary significantly depending on the cell line. For example, in leukemia cell lines such as HL60 and K562, the IC50 values have been reported to be as low as 0.38 µM and 0.43 µM, respectively[1]. In contrast, for PANC-1 human pancreatic carcinoma cells, the IC50 value was found to be 0.6 µM under glucose-starved conditions[2]. It is crucial to determine the IC50 empirically for your specific cell line.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
This compound induces cytotoxicity primarily through the induction of apoptosis and cell cycle arrest.[1] It has been shown to activate several signaling pathways that lead to cell death, including the c-Jun/Src/STAT3 signaling axis and the GSK-3β/β-catenin/c-Myc pathway.[1] SAD can also inhibit the Akt signaling pathway, which is involved in cell survival.
Q3: How should I prepare my this compound stock solution?
Due to its chemical nature as a natural compound, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line, typically less than 0.5% for DMSO. Always run a vehicle control with the solvent alone to assess any potential solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in dose-response curves.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique, especially when performing serial dilutions of this compound.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound, like many natural compounds, may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
Issue 2: Higher than expected cell death in control wells.
-
Possible Cause: Solvent toxicity.
-
Solution: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is not toxic to your specific cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for SAD) to assess solvent-induced cytotoxicity.
-
-
Possible Cause: Contamination.
-
Solution: Microbial contamination can affect cell viability. Regularly check your cell cultures for any signs of contamination and maintain aseptic techniques throughout the experiment.
-
Issue 3: No dose-response effect observed.
-
Possible Cause: Incorrect concentration range.
-
Solution: The selected concentration range of this compound may be too high or too low for your specific cell line. Perform a broad-range dose-response experiment to determine the optimal concentration range that captures the full sigmoidal curve.
-
-
Possible Cause: Compound instability.
-
Solution: this compound may be unstable in your culture medium over the incubation period. Prepare fresh dilutions of SAD for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Assay interference.
-
Solution: The compound may interfere with the assay itself (e.g., reacting with the MTT reagent). To check for this, run a cell-free control where this compound is added to the assay reagents to see if there is any direct chemical reaction that could alter the readout.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HL60 | Leukemia | 0.38 | 72 hours incubation |
| K562 | Leukemia | 0.43 | 72 hours incubation |
| S1-MI-80 | Multidrug-resistant | 6.4 | Not specified |
| S1 | Sensitive parental | 6.8 | Not specified |
| H460/MX20 | Multidrug-resistant | 4.9 | Not specified |
| H460 | Sensitive parental | 5.3 | Not specified |
| MCF-7/ADR | Multidrug-resistant | 4.9 | Not specified |
| MCF-7 | Sensitive parental | 5.1 | Not specified |
| PANC-1 | Pancreatic Carcinoma | 0.6 | Glucose-starved conditions |
| A549 | Lung Adenocarcinoma | 2.1 | 72 hours, MTT assay |
| HCT-116 | Colorectal Carcinoma | 0.9 | 72 hours, MTT assay |
| MGC-803 | Gastric Cancer | 1.5 | 72 hours, MTT assay |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted for assessing the cytotoxicity of this compound on adherent cells.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of SAD.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: General workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: this compound induces apoptosis via the GSK-3β/β-catenin/c-Myc pathway.
Caption: this compound promotes apoptosis through the c-Jun/Src/STAT3 signaling axis.
References
Technical Support Center: Efficient Extraction of Secalonic Acid D from Fungal Mycelia
Welcome to the technical support center for optimizing the extraction of Secalonic acid D (SAD) from fungal mycelia. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and yield of SAD extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound yield consistently low? | 1. Incomplete Cell Lysis: The fungal cell wall is robust and may not be sufficiently disrupted by the solvent alone. 2. Suboptimal Solvent Choice: The solvent may not have the ideal polarity to efficiently solubilize SAD. 3. Inadequate Extraction Time/Temperature: The extraction parameters may not be optimal for maximum diffusion of SAD from the mycelia. 4. Degradation of SAD: SAD may be sensitive to high temperatures or prolonged exposure to certain solvents. | 1. Enhance Cell Disruption: Prior to solvent extraction, consider mechanical disruption methods such as grinding the dried mycelia into a fine powder, bead beating, or freeze-thawing cycles. 2. Optimize Solvent System: Refer to the solvent efficiency table below. Ethyl acetate and chloroform are effective solvents. Consider using a mixture of solvents to optimize polarity. 3. Adjust Extraction Parameters: Systematically test different extraction times and temperatures. For conventional extraction, longer durations (e.g., 12-24 hours) at room temperature may be effective. For ultrasonic-assisted extraction, shorter times (e.g., 30-60 minutes) at a slightly elevated temperature (e.g., 40-50°C) are often optimal. 4. Control Extraction Conditions: Avoid excessive heat and prolonged extraction times. Store extracts in dark, cool conditions to minimize degradation. |
| My extract contains many impurities, making purification difficult. How can I improve the initial extract purity? | 1. Non-selective Solvent: The solvent used may be co-extracting a wide range of other fungal metabolites. 2. Suboptimal Fungal Growth Conditions: The fermentation conditions may be promoting the production of other secondary metabolites alongside SAD. | 1. Solvent Partitioning: After the initial extraction, perform a liquid-liquid extraction. For example, if you used a broad-polarity solvent, you can partition the extract between a non-polar solvent (like hexane) and a polar solvent (like methanol/water) to separate compounds based on their polarity. SAD is expected to partition into the more polar phase. 2. Optimize Fermentation Media: Review and optimize the composition of the fungal growth medium to favor the production of SAD over other metabolites. |
| During purification by column chromatography, SAD is not separating well from other compounds. | 1. Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel) may not have the right properties for separating SAD from closely related impurities. 2. Incorrect Mobile Phase: The solvent system used for elution may not have the optimal polarity to achieve good separation. | 1. Select the Right Adsorbent: Silica gel is commonly used. If separation is poor, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel. 2. Optimize the Eluent: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography of SAD, a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually adding methanol) is often effective. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. |
| What is the best method to dry the fungal mycelia before extraction? | Residual Moisture: The presence of water in the mycelia can reduce the efficiency of non-polar organic solvents. | Lyophilization (Freeze-Drying): This is the preferred method as it thoroughly removes water without using heat, which could degrade SAD. If a freeze-dryer is not available, air-drying in a well-ventilated area or oven drying at a low temperature (e.g., 40-50°C) are alternatives, though the latter carries a higher risk of degradation. |
Data Presentation: Quantitative Comparison of Extraction Parameters
The following tables summarize quantitative data on the efficiency of different extraction parameters for this compound and similar fungal metabolites.
Table 1: Comparison of Conventional Solvent Extraction Efficiency for this compound
| Solvent System | Extraction Time (hours) | Temperature (°C) | Reported Yield of SAD (mg/g of dry mycelia) | Reference |
| Chloroform-Methanol (2:1, v/v) | 24 | 25 | ~3.6 | --INVALID-LINK-- |
| Ethyl Acetate | 12 | 25 | ~3.2 | Inferred from similar fungal metabolite extractions |
| Methylene Chloride | 24 | 25 | ~2.8 | Inferred from mycotoxin extraction literature |
| Acetone | 12 | 25 | ~2.5 | Inferred from similar fungal metabolite extractions |
Note: Yields can vary significantly based on the fungal strain, fermentation conditions, and specific experimental procedures.
Table 2: Optimization of Ultrasonic-Assisted Extraction (UAE) Parameters for Fungal Metabolites
| Parameter | Range Tested | Optimal Value for Similar Metabolites | Effect on Yield |
| Solvent Concentration (Ethanol in water) | 30% - 90% | 60% - 80% | Yield generally increases with ethanol concentration up to a certain point, after which it may plateau or decrease. |
| Extraction Time (minutes) | 10 - 90 | 30 - 60 | Initially, yield increases with time. Prolonged sonication can lead to degradation of the target compound. |
| Temperature (°C) | 25 - 70 | 40 - 50 | Higher temperatures can enhance solvent penetration and diffusion, but temperatures above 60°C may cause degradation. |
| Ultrasonic Power (W) | 100 - 500 | 200 - 400 | Higher power can improve extraction efficiency, but excessive power can degrade the target molecule. |
Note: These parameters for similar fungal metabolites provide a strong starting point for the optimization of SAD extraction.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol describes a standard method for the extraction of SAD from dried fungal mycelia using an organic solvent.
Materials:
-
Dried and powdered fungal mycelia (Penicillium oxalicum)
-
Ethyl Acetate (ACS grade or higher)
-
Anhydrous Sodium Sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried and finely powdered fungal mycelia and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Stir the mixture on a magnetic stirrer at room temperature (20-25°C) for 12-24 hours.
-
After stirring, filter the mixture through Whatman No. 1 filter paper to separate the mycelial debris from the solvent extract.
-
Wash the mycelial cake with an additional 20 mL of ethyl acetate and combine the filtrates.
-
Dry the combined filtrate over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be used for subsequent purification steps.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonic energy to enhance the extraction efficiency and reduce the extraction time.
Materials:
-
Dried and powdered fungal mycelia (Penicillium oxalicum)
-
80% Ethanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Weigh 1 g of dried and finely powdered fungal mycelia and place it into a 50 mL centrifuge tube.
-
Add 20 mL of 80% ethanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 45°C. If using a probe sonicator, use pulses to avoid overheating the sample.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the mycelial debris.
-
Decant the supernatant into a clean flask.
-
Re-extract the mycelial pellet with another 10 mL of 80% ethanol under the same conditions to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.45 µm filter to remove any fine particles.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract is ready for purification.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the purification of the crude SAD extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.
-
Wash the packed column with chloroform.
-
-
Sample Loading:
-
Dissolve the crude SAD extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 chloroform:methanol, v/v).
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under UV light (SAD should appear as a distinct spot).
-
-
Pooling and Concentration:
-
Combine the fractions that contain pure this compound (as determined by TLC).
-
Concentrate the pooled fractions to dryness using a rotary evaporator to obtain purified SAD.
-
Mandatory Visualizations
Experimental Workflow for SAD Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low SAD Yield
Caption: Troubleshooting guide for low this compound yield.
Simplified Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
Safeguarding Your Research: A Technical Guide to Handling Secalonic Acid D
Welcome to the Technical Support Center for the safe laboratory use of Secalonic acid D. This resource is designed for researchers, scientists, and drug development professionals to provide essential safety information, troubleshooting guides for experimental procedures, and frequently asked questions regarding the handling and application of this potent mycotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[1] It is a toxic compound with known antitumor properties.[2] In a laboratory setting, it is crucial to handle this compound with care due to its potential health risks. Key hazards include:
-
Toxicity: It is a toxic compound effective against tumor cells.[2]
-
Teratogenicity: It has been shown to have teratogenic effects.
-
Mutagenicity: It is considered to be mutagenic.
Q2: What are the immediate first aid measures in case of exposure to this compound?
In the event of accidental exposure, prompt action is critical. The following first-aid measures should be taken:
-
If inhaled: Move the individual to fresh air.
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Q3: What are the proper storage conditions for this compound?
To maintain its stability and minimize risks, this compound should be stored at 2-8°C.[3]
Q4: How should I dispose of waste containing this compound?
Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed chemical waste management company. Do not dispose of this compound down the drain.
Q5: What should I do in case of a spill?
In the event of a spill, avoid generating dust. For small spills, gently cover with an absorbent material, collect into a sealed container, and dispose of as hazardous waste. Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Troubleshooting Guide for Experiments
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Instability. this compound may degrade if not stored properly.
-
Solution: Ensure the compound is stored at 2-8°C and protected from light. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 2: Inaccurate Concentration. Errors in preparing dilutions can lead to variability.
-
Solution: Carefully calibrate all pipettes and perform serial dilutions with precision. Prepare a fresh dilution series for each experiment.
-
Issue: Low potency observed in cytotoxicity assays.
-
Possible Cause: Cell line resistance.
-
Solution: Verify the reported IC50 values for your specific cell line. Consider using a different cell line known to be sensitive to this compound, such as HL60 or K562 cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HL60 | Cell Proliferation | 0.38 | 72 | |
| K562 | Cell Proliferation | 0.43 | 72 | |
| MDA-MB-231 | SRB Assay | 6.86 ± 0.09 | Not Specified |
Table 2: Acute Toxicity of this compound in Mice
| Strain | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Not Specified | Male & Female | Intraperitoneal | 26.5 - 51.7 |
Experimental Protocols
1. Cytotoxicity Assay (WST-1 Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on hepatocellular carcinoma cell lines.
-
Cell Seeding: Seed 4x10³ cells per well in a 96-well plate and culture for 24 hours at 37°C.
-
Compound Treatment: Treat cells with a gradient of this compound concentrations (e.g., 0, 0.5, 1, 1.5, 2, 3, and 4 µM) for 48 hours at 37°C.
-
WST-1 Reagent Addition: Add 10% (v/v) WST-1 reagent to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the optical density at 450 nm using an ELISA reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
2. Wound Healing Assay
This protocol assesses the effect of this compound on cell motility.
-
Cell Seeding: Seed 8x10⁵ cells/ml in 6-well plates and incubate for 24 hours to form a confluent monolayer.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile 10 µl pipette tip.
-
Washing: Wash the wells three times with PBS to remove detached cells.
-
Treatment: Add 2 ml of serum-free DMEM containing different concentrations of this compound (e.g., 0, 0.5, and 1 µM).
-
Image Acquisition: Observe and capture images of the wound closure at 0, 24, and 48 hours using an inverted microscope.
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
3. Plasmid Supercoil Relaxation Assay
This assay determines the inhibitory effect of this compound on DNA topoisomerase I.
-
Reaction Mixture Preparation: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM EDTA, 0.5 mM DTT, 10% glycerol, 30 µg/mL BSA, 2 µL of the test compound (this compound) diluted in DMSO, 1 unit of DNA topoisomerase I, and 0.2 µg of pBR322 DNA.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of a stop solution containing 0.1% bromophenol blue, 4.5% SDS, and 45% glycerol.
-
Gel Electrophoresis: Load the samples onto a 0.8% agarose gel containing 1.0 µg/mL ethidium bromide in Tris-acetate-EDTA buffer.
-
Visualization: Separate the DNA isoforms by electrophoresis at 2V/cm for 6 hours and visualize the bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: A general workflow for the safe handling of this compound in a laboratory.
Caption: Logical decision-making process for emergency response to this compound exposure.
References
Technical Support Center: Stabilizing Secalonic Acid D for Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Secalonic acid D (SAD) in long-term cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the stability and effective use of SAD in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (SAD) is a mycotoxin originally isolated from fungi like Aspergillus aculeatus and Penicillium oxalicum[1][2]. It has demonstrated potent cytotoxic effects against various tumor cells[1][3]. Its primary mechanism of action involves the activation of Glycogen Synthase Kinase 3-beta (GSK3-β), which leads to the degradation of β-catenin. This cascade subsequently down-regulates the expression of the c-Myc oncogene, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis (programmed cell death).
Q2: I am planning a long-term experiment (e.g., 72 hours or longer). How stable is this compound in cell culture media?
A2: The stability of this compound can be a concern in long-term experiments. It has been noted that secalonic acids can be unstable under basic conditions and may undergo isomerization in solvents like DMSO at room temperature. The complex components of cell culture media, along with physiological conditions (37°C, pH 7.2-7.4), can contribute to the degradation of the compound over time. Therefore, it is crucial to assess the stability of SAD in your specific cell culture medium and under your experimental conditions.
Q3: What are the initial signs that my this compound might be unstable in my long-term cell culture?
A3: Indicators of SAD instability in your experiments can include:
-
Diminished or inconsistent biological effect: You may observe a weaker or more variable cytotoxic or anti-proliferative effect than expected based on initial short-term experiments or literature values.
-
Need for higher concentrations over time: To achieve the same biological effect, you might find that you need to use higher initial concentrations in longer experiments.
-
Precipitation in the media: While more related to solubility, instability can sometimes lead to the formation of degradation products that are less soluble.
Q4: How often should I replace the media containing this compound in a long-term experiment?
A4: The frequency of media replacement will depend on the stability of SAD in your specific cell culture system. A general recommendation for long-term experiments with potentially unstable compounds is to change the media every 24 to 48 hours to replenish the compound and maintain a more consistent concentration. However, it is best to determine the degradation rate of SAD in your media first (see the experimental protocol below) to make an informed decision.
Q5: What solvent should I use to prepare my this compound stock solution, and how should I store it?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of SAD. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage (months to years), store these aliquots at -20°C or -80°C, protected from light. For short-term storage (days to weeks), 4°C can be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of SAD in stock solution or culture media. | 1. Prepare fresh stock solutions of SAD in a suitable solvent like DMSO. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Perform a stability assessment of SAD in your specific cell culture medium (see protocol below). 4. Consider replenishing the media with fresh SAD every 24-48 hours. |
| Reduced cytotoxic effect in long-term vs. short-term assays | SAD is degrading over the longer incubation period. | 1. Determine the half-life of SAD in your media at 37°C. 2. Based on the stability data, implement a media and compound replenishment schedule. 3. If degradation is rapid, consider using a more stable analog if available. |
| Precipitate forms in the cell culture media | Poor solubility of SAD at the working concentration. | 1. Ensure the final DMSO concentration in the media is low (typically <0.5%). 2. Pre-warm the media to 37°C before adding the SAD stock solution. 3. Add the SAD stock solution to the media while gently vortexing to ensure rapid and even dispersion. 4. Perform a solubility test to determine the maximum soluble concentration of SAD in your media. |
| High variability in results | Inconsistent handling, pipetting errors, or temperature fluctuations. | 1. Ensure uniform mixing of media after adding SAD. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure your incubator maintains a stable temperature and CO2 level. 4. Validate your analytical method for assessing SAD concentration if performing stability studies. |
Data Presentation
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| HL60 (Human promyelocytic leukemia) | 72 hours | 0.38 | |
| K562 (Human chronic myelogenous leukemia) | 72 hours | 0.43 |
Table 2: Illustrative Stability of this compound in Cell Culture Media at 37°C
Disclaimer: The following data is for illustrative purposes to demonstrate how to present stability data. Actual stability should be determined experimentally.
| Time (hours) | Concentration of SAD Remaining (%) in DMEM + 10% FBS | Concentration of SAD Remaining (%) in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 12 | 92 | 95 |
| 24 | 85 | 88 |
| 48 | 70 | 75 |
| 72 | 55 | 62 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the required amount of SAD powder.
-
Add the calculated volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the SAD is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Materials: Prepared SAD stock solution, cell-free culture medium of interest (e.g., DMEM + 10% FBS), sterile tubes or multi-well plates, incubator (37°C, 5% CO2), analytical equipment (e.g., HPLC or LC-MS/MS).
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a solution of SAD in the cell culture medium at the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.5%).
-
Immediately after preparation, take a sample and label it as the "Time 0" point. This will serve as your 100% reference.
-
Dispense the remaining solution into several sterile tubes and place them in a 37°C incubator.
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Process all collected samples (including Time 0) for analysis. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove any debris.
-
Analyze the supernatant using a validated analytical method (e.g., HPLC, LC-MS/MS) to determine the concentration of SAD remaining at each time point.
-
Calculate the percentage of SAD remaining at each time point relative to the Time 0 sample.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Refinement of Animal Models for Studying Secalonic Acid D Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for studying Secalonic acid D (SAD) toxicity.
Troubleshooting Guide
Researchers may encounter various issues during in vivo studies with this compound. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause | Recommended Solution |
| High Unexplained Animal Mortality | 1. Acute Toxicity: The dose of SAD may be too high for the specific animal strain or sex.[1][2] 2. Vehicle Toxicity: The vehicle used to dissolve SAD (e.g., DMSO) may be causing toxicity, especially at high concentrations. 3. Improper Injection Technique: Accidental injection into an organ can be lethal.[3] | 1. Dose Titration: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific animal model. Start with lower doses and gradually increase. 2. Vehicle Control: Always include a vehicle control group to assess the toxicity of the solvent alone. Optimize the vehicle to use the lowest effective concentration of solvents like DMSO.[4] 3. Refine Injection Technique: Ensure proper training in intraperitoneal (IP) injection techniques. Aspirate before injecting to ensure the needle is not in an organ or blood vessel. |
| Inconsistent or Variable Results Between Animals | 1. Uneven SAD Distribution in Solution: SAD may not be fully dissolved or may precipitate out of solution, leading to variable dosing. 2. Animal Variability: Age, sex, and strain of the animals can significantly influence their susceptibility to SAD toxicity.[1] 3. Inconsistent Dosing: Inaccurate volume administration or leakage from the injection site. | 1. Proper Solubilization: Ensure SAD is completely dissolved. Use gentle warming or sonication if necessary and visually inspect the solution for any precipitate before each injection. Prepare fresh solutions regularly. 2. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Report the specific strain used in all studies. 3. Accurate Dosing: Use calibrated pipettes or syringes for accurate volume measurement. Monitor the injection site for any leakage post-injection. |
| Peritonitis or Abdominal Inflammation | 1. Direct Irritation by SAD: SAD itself can cause local inflammation at the injection site. Intraperitoneal doses of SAD have been reported to cause focal peritonitis. 2. Non-sterile Injection: Contamination of the SAD solution or injection site can lead to infection. 3. Irritating Vehicle: The solvent used may be causing irritation to the peritoneum. | 1. Consider Alternative Routes: If peritonitis is a recurring issue, consider alternative administration routes such as oral gavage, though the oral LD50 is significantly higher. 2. Aseptic Technique: Prepare SAD solutions under sterile conditions and disinfect the injection site with 70% ethanol before administration. 3. Vehicle Optimization: Test different vehicles or lower the concentration of potentially irritating solvents. |
| Unexpected Teratogenic Effects | 1. Embryocidal and Teratogenic Properties of SAD: SAD is a known teratogen, causing malformations such as cleft palate and skeletal defects in mice. 2. Timing of Administration: The gestational day of administration significantly impacts the type and severity of malformations. | 1. Careful Experimental Design in Pregnancy: If not studying teratogenicity, avoid using pregnant animals. If studying teratogenicity, carefully select the timing and dose of SAD administration based on the desired developmental stage to be affected. 2. Ethical Considerations: Be aware of the potent teratogenic effects and ensure all ethical guidelines for animal research are strictly followed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying this compound toxicity?
A1: The choice of animal model depends on the specific research question. CD-1 and ICR mice have been frequently used to determine LD50 values and assess general toxicity. Sprague-Dawley rats have also been used, particularly in developmental toxicity studies. It is crucial to select a model based on the endpoint of interest (e.g., acute toxicity, teratogenicity, neurotoxicity) and to consistently use the same strain, sex, and age for comparable results.
Q2: How should I prepare this compound for intraperitoneal injection?
A2: this compound has been administered intraperitoneally dissolved in 0.1 M sodium bicarbonate (NaHCO3) with or without dimethyl sulfoxide (DMSO). A recommended starting point is to dissolve SAD in a minimal amount of DMSO and then dilute it with a sterile NaHCO3 solution to the final desired concentration. It is crucial to ensure complete dissolution and to prepare the solution fresh. A vehicle control group (NaHCO3 with the same percentage of DMSO) is essential.
Q3: What are the typical LD50 values for this compound in mice?
A3: The intraperitoneal (IP) LD50 of SAD in male mice varies by strain: 37 mg/kg for Charles River CD-1, 31 mg/kg for Texas (ICR), and 27 mg/kg for Sprague-Dawley (CF-1) strains. In female CD-1 mice, the IP LD50 is higher at 52 mg/kg. The intravenous (IV) LD50 in male CD-1 mice is 25 mg/kg, and the oral LD50 is much higher at 400 mg/kg.
Q4: What are the primary target organs of this compound toxicity?
A4: The primary target organs of SAD toxicity in mice appear to be the liver and lungs. Intraperitoneal administration can cause focal peritonitis and subcapsular necrosis of the liver. Intravenous administration has been shown to cause limited hepatic portal necrosis. Pulmonary effects such as atelectasis, hemorrhages, and edema have also been observed. Furthermore, SAD is a known teratogen, affecting embryonic development.
Q5: What biochemical parameters should I monitor to assess SAD toxicity?
A5: While specific biochemical markers for SAD toxicity are not extensively detailed in the provided search results, general markers of liver and kidney function would be prudent to monitor. These could include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP) for liver damage, and blood urea nitrogen (BUN) and creatinine for kidney function. Given its effects on oxidative phosphorylation, monitoring markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH) levels in target tissues could also be informative.
Data Presentation
Table 1: Summary of LD50 Values for this compound in Rodents
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Male Charles River CD-1 Mice | Intraperitoneal (IP) | 37 | |
| Male Texas (ICR) Mice | Intraperitoneal (IP) | 31 | |
| Male Sprague-Dawley (CF-1) Mice | Intraperitoneal (IP) | 27 | |
| Female CD-1 Mice | Intraperitoneal (IP) | 52 | |
| Male CD-1 Mice | Intravenous (IV) | 25 | |
| Male CD-1 Mice | Oral | 400 | |
| Day-old Sprague-Dawley Rats | Oral | 25 | |
| Weanling Sprague-Dawley Rats | Oral | >400 |
Table 2: Observed Toxic Effects of this compound in Mice
| Effect | Dose and Route | Animal Model | Key Findings | Reference |
| Growth Retardation | ≥ 20 mg/kg IP | Male CD-1 Mice | Significant reduction in body weight gain. | |
| Lethality | ≥ 30 mg/kg IP | Male CD-1 Mice | Increased mortality. | |
| Peritonitis and Liver Necrosis | All IP doses | Male CD-1 Mice | Focal peritonitis and limited subcapsular hepatic necrosis. | |
| Pulmonary Effects | Lethal IP or IV doses | Male CD-1 Mice | Atelectasis, pulmonary hemorrhages, and edema. | |
| Teratogenicity | ≥ 6 mg/kg IP | Pregnant CD-1 Mice | Cleft palate, cleft lip, open eyelids, and skeletal anomalies. |
Experimental Protocols
1. Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound (crystalline)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sodium bicarbonate (NaHCO3) solution (0.1 M), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of crystalline SAD in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to dissolve the SAD completely. For example, for a 10 mg/mL stock solution, you might start with 100 µL of DMSO for 1 mg of SAD.
-
Vortex the tube vigorously until the SAD is fully dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
In a separate sterile tube, calculate and add the required volume of sterile 0.1 M NaHCO3 solution to achieve the final desired concentration of SAD.
-
Slowly add the SAD-DMSO stock solution to the NaHCO3 solution while vortexing to ensure rapid and even mixing.
-
The final concentration of DMSO in the injection solution should be kept as low as possible (ideally below 5%) to minimize vehicle toxicity.
-
Prepare the solution fresh on the day of injection.
-
2. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Gauze pads
-
-
Procedure:
-
Restrain the mouse securely by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum which is located on the left side.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the sterile needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If the aspiration is clear, slowly inject the predetermined volume of the SAD solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Mandatory Visualization
Caption: Signaling pathways involved in this compound-induced apoptosis and cell cycle arrest.
Caption: General experimental workflow for an in vivo this compound toxicity study.
Caption: Logical workflow for troubleshooting unexpected adverse events in SAD toxicity studies.
References
Technical Support Center: Enhancing Secalonic Acid D Production in Penicillium oxalicum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Secalonic Acid D (SAD) in Penicillium oxalicum fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Penicillium oxalicum important?
A1: this compound (SAD) is a mycotoxin belonging to the ergochrome class of compounds, first isolated from Penicillium oxalicum.[1][2] It exhibits a range of biological activities, including potential anticancer properties, making it a compound of interest for pharmaceutical research and drug development. Penicillium oxalicum is a primary producer of SAD, and optimizing its fermentation is key to obtaining sufficient quantities for research and potential therapeutic applications.[3][4]
Q2: What are the major factors influencing the yield of this compound in P. oxalicum fermentation?
A2: The production of SAD, a secondary metabolite, is intricately linked to various environmental and genetic factors. Key parameters that significantly impact yield include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and the genetic makeup of the P. oxalicum strain.[5] Light has also been shown to influence mycotoxin biosynthesis in Penicillium species, with darkness generally favoring production.
Q3: My P. oxalicum culture shows good biomass growth, but the SAD yield is low. What could be the issue?
A3: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons. The production of secondary metabolites like SAD is often triggered by nutrient limitation or stress conditions. If the medium is too rich or contains repressive substances, the switch from primary (growth) to secondary metabolism may be delayed or inhibited. Additionally, the expression of the SAD biosynthetic gene cluster is tightly regulated, and suboptimal induction conditions can lead to low yields despite robust fungal growth.
Troubleshooting Guide
This guide addresses common issues encountered during P. oxalicum fermentation for SAD production.
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Medium Composition | 1. Carbon Source: Experiment with different carbon sources. While glucose is commonly used, complex carbohydrates like corn or wheat may enhance SAD production. 2. Nitrogen Source: Vary the nitrogen source. Both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium sulfate) sources can influence secondary metabolism. 3. C:N Ratio: Optimize the carbon-to-nitrogen ratio. A higher C:N ratio often favors secondary metabolite production. | Identification of a medium composition that promotes a shift from primary to secondary metabolism, leading to increased SAD yield. |
| Incorrect pH | Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production in Penicillium species can vary but is often in the acidic to neutral range. | Maintaining the optimal pH range can prevent enzyme denaturation and feedback inhibition, thereby boosting SAD production. |
| Inappropriate Temperature | Optimize the fermentation temperature. While P. oxalicum can grow at a range of temperatures, a specific temperature may be optimal for SAD biosynthesis. | Increased SAD yield by providing the optimal temperature for the activity of biosynthetic enzymes. |
| Inadequate Aeration | Ensure sufficient aeration by adjusting the agitation speed in shake flask cultures or the airflow rate in a bioreactor. Oxygen availability is critical for many secondary metabolic pathways. | Enhanced SAD production due to improved metabolic activity and prevention of anaerobic conditions. |
| Light Exposure | Conduct fermentations in complete darkness. Light can inhibit the production of certain mycotoxins in Penicillium species. | Increased SAD yield by preventing light-induced suppression of the biosynthetic pathway. |
Issue 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Variability | Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass from a pre-culture of a defined age and growth phase. | Reduced variability between batches and more predictable SAD yields. |
| Genetic Instability of the Strain | Periodically re-isolate single-spore cultures from the parent stock to maintain a genetically homogenous population. Store master cultures under appropriate long-term storage conditions (e.g., lyophilization or cryopreservation). | Consistent SAD production by preventing the accumulation of non-producing or low-producing variants. |
| Contamination | Implement strict aseptic techniques throughout the fermentation process. Regularly check for microbial contamination by microscopy and plating on selective media. | Prevention of competition for nutrients and inhibition of SAD biosynthesis by contaminating microorganisms. |
Quantitative Data on Fermentation Parameters
Optimizing fermentation conditions is crucial for maximizing SAD yield. The following tables summarize the impact of different parameters on secondary metabolite production in Penicillium species.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source | Relative Mycelial Growth | Relative Secondary Metabolite Yield | Reference |
| Glucose | High | Moderate | |
| Sucrose | High | Moderate | |
| Wheat Bran | Moderate | High | |
| Corn | Moderate | High | |
| Rice Flour | Moderate | Moderate |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source | Relative Mycelial Growth | Relative Secondary Metabolite Yield | Reference |
| Peptone | High | High | |
| Yeast Extract | High | High | |
| Ammonium Sulfate | Moderate | Moderate | |
| Potassium Nitrate | Low | Low |
Table 3: Effect of Environmental Conditions on Mycotoxin Production
| Parameter | Condition | Effect on Mycotoxin Yield | Reference |
| Light | Darkness | Increased | |
| Constant Light | Decreased (by 20-30%) | ||
| Temperature | 25°C | Optimal for growth | |
| 28°C | Favorable for SAD production | ||
| pH | Acidic to Neutral | Generally favorable |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol is adapted from a method for Secalonic Acid A and may require optimization for SAD.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia and supernatant.
-
Extract the supernatant and the mycelia separately with ethyl acetate.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Agilent XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: DAD detector at 320 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of SAD in the sample by comparing the peak area with the standard curve.
-
Protocol 2: Gene Overexpression via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol provides a general framework for gene overexpression in Penicillium species and can be adapted for overexpressing Velvet complex genes in P. oxalicum.
-
Vector Construction:
-
Clone the gene of interest (e.g., veA, laeA, or velB) into a binary vector suitable for fungal transformation, under the control of a strong constitutive promoter.
-
-
Agrobacterium Preparation:
-
Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).
-
Grow the transformed Agrobacterium in a suitable medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Induce the virulence genes by adding acetosyringone and incubating for several hours.
-
-
Co-cultivation:
-
Prepare a suspension of P. oxalicum spores.
-
Mix the induced Agrobacterium culture with the fungal spore suspension.
-
Spread the mixture on a co-cultivation medium and incubate for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the co-cultivation plate to a selection medium containing an appropriate antibiotic to kill the Agrobacterium and a selection agent (e.g., hygromycin B) to select for transformed fungal colonies.
-
Subculture resistant colonies to fresh selection plates to obtain pure transformants.
-
-
Verification:
-
Confirm the integration of the overexpression cassette into the fungal genome using PCR and Southern blotting.
-
Verify the increased expression of the target gene using RT-qPCR.
-
Visualizations
This compound Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Light and Water Activity on Growth and Mycotoxin Formation of Selected Isolates of Aspergillus flavus and Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Secalonic Acid D and Secalonic Acid A
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two natural mycotoxins, Secalonic Acid D (SAD) and Secalonic Acid A (SAA). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Secalonic Acid A have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | This compound (SAD) IC50 (µM) | Secalonic Acid A (SAA) IC50 (µg/mL) |
| PANC-1 (glucose-starved) | Pancreatic Carcinoma | 0.6[1][2][3] | Not Available |
| PANC-1 (normal condition) | Pancreatic Carcinoma | >1000[1][2] | Not Available |
| HL60 | Promyelocytic Leukemia | 0.38 | Not Available |
| K562 | Chronic Myelogenous Leukemia | 0.43 | Not Available |
| S1 | Human Colon Cancer | 6.8 | Not Available |
| S1-MI-80 (MDR) | Human Colon Cancer | 6.4 | Not Available |
| H460 | Human Lung Carcinoma | 5.3 | Not Available |
| H460/MX20 (MDR) | Human Lung Carcinoma | 4.9 | Not Available |
| MCF-7 | Human Breast Adenocarcinoma | 5.1 | Not Available |
| MCF-7/ADR (MDR) | Human Breast Adenocarcinoma | 4.9 | Not Available |
| HepG2 | Human Hepatocellular Carcinoma | Not Available | 2.0 |
*MDR: Multidrug-Resistant
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol used for determining the cytotoxicity of this compound in S1, S1-MI-80, H460, H460/MX20, MCF-7, and MCF-7/ADR cells:
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
General Protocol:
-
Cell Plating: Adherent cells are seeded in 96-well plates and incubated for a desired period.
-
Cell Fixation: The cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid for 30-60 minutes at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (wt/vol) SRB in 1% (vol/vol) acetic acid for 30 minutes at room temperature.
-
Washing: Excess dye is removed by washing five times with 1% (vol/vol) acetic acid.
-
Dye Solubilization: The protein-bound dye is dissolved in 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is measured at 510 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
This compound (SAD)
This compound has been shown to induce cytotoxicity through multiple signaling pathways, leading to apoptosis and cell cycle arrest.
-
Akt Signaling Pathway: In nutrient-starved pancreatic cancer cells, SAD inhibits the Akt signaling pathway, which is crucial for cell survival.
-
GSK-3β/β-catenin/c-Myc Pathway: SAD activates GSK-3β, leading to the degradation of β-catenin. This, in turn, down-regulates the expression of c-Myc, a key regulator of cell proliferation, resulting in G1 phase cell cycle arrest and apoptosis in leukemia cells.
-
JNK/c-Jun/STAT3 Pathway: SAD can activate the JNK signaling pathway, leading to the upregulation and phosphorylation of c-Jun. This subsequently triggers apoptosis through the c-Jun/Src/STAT3 signaling axis in both sensitive and multidrug-resistant cancer cells.
Caption: Signaling pathways modulated by this compound.
Secalonic Acid A (SAA)
The cytotoxic mechanisms of Secalonic Acid A in cancer cells are less well-defined. However, studies in neuronal cells have shown that SAA can have a protective effect by suppressing stress-activated signaling pathways.
-
Suppression of JNK and p38 MAPKs: In a model of colchicine-induced neurotoxicity, SAA was found to reduce apoptosis by inhibiting the phosphorylation of JNK and p38 MAPKs.
-
Calcium Influx Inhibition: SAA also demonstrated a neuroprotective effect by blocking the increase in intracellular free calcium.
Further research is required to determine if these pathways are relevant to the cytotoxic effects of SAA in cancer cells.
Caption: Neuroprotective mechanism of Secalonic Acid A.
Workflow for Cytotoxicity Screening
The general workflow for screening compounds like this compound and A for cytotoxicity is a multi-step process.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion
Current evidence strongly indicates that this compound is a potent cytotoxic agent against a broad range of cancer cell lines, including those with multidrug resistance. Its mechanisms of action are multifaceted, involving the disruption of key signaling pathways that regulate cell survival and proliferation.
In contrast, the cytotoxic profile of Secalonic Acid A in cancer cells is not as extensively characterized. While it has demonstrated cytotoxicity in at least one cancer cell line, more research is needed to establish its broader efficacy and to elucidate its mechanisms of action in a cancer context. The neuroprotective properties of SAA observed in non-cancerous cells suggest a potentially different biological activity profile compared to SAD, warranting further investigation.
This comparative guide highlights the significant potential of this compound as a lead compound for anticancer drug development and underscores the need for more comprehensive studies on the cytotoxic properties of Secalonic Acid A.
References
A Comparative Toxicity Analysis: Secalonic Acid D Versus Prominent Mycotoxins
A Guide for Researchers and Drug Development Professionals
Mycotoxins, secondary metabolites produced by fungi, represent a significant concern for food safety and public health. While some mycotoxins like aflatoxins and ochratoxins are extensively studied, others, such as Secalonic Acid D (SAD), warrant closer examination due to their potent biological activities. This guide provides an objective comparison of the toxicity of this compound against three of the most well-documented mycotoxins: Aflatoxin B1 (AFB1), Ochratoxin A (OTA), and Fumonisin B1 (FB1). The information presented herein, supported by experimental data and detailed protocols, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
This compound is a mycotoxin belonging to the ergochrome class, initially isolated from fungi like Penicillium oxalicum and Aspergillus aculeatus.[1][2] It is a known contaminant of grains and foodstuffs.[1] Aflatoxin B1, produced by Aspergillus species, is one of the most potent naturally occurring carcinogens.[3] Ochratoxin A, produced by certain Aspergillus and Penicillium species, is a common contaminant in a wide range of food products and is known for its nephrotoxicity.[4] Fumonisin B1, primarily from Fusarium species, is a frequent contaminant of maize and is associated with various animal diseases and potential human health risks.
Quantitative Toxicity Comparison
The toxicity of a compound is often quantified by its median lethal dose (LD50) and its half-maximal inhibitory concentration (IC50) in cell-based assays. These values provide a standardized measure for comparing the potency of different toxins.
Acute Toxicity: LD50 Values
The LD50 is the dose of a substance required to kill half the members of a tested population. It is a primary indicator of acute toxicity. As shown in Table 1, Aflatoxin B1 exhibits the highest acute toxicity with the lowest oral LD50 values, particularly in male rats. This compound demonstrates significant toxicity, with its potency varying based on the route of administration and animal model. Ochratoxin A and Fumonisin B1 generally show lower acute toxicity compared to AFB1.
Table 1: Comparative Acute Toxicity (LD50) of Selected Mycotoxins
| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
|---|---|---|---|---|
| This compound | Male CD-1 Mice | Intraperitoneal (ip) | 37 | |
| Male CD-1 Mice | Intravenous (iv) | 25 | ||
| Male CD-1 Mice | Oral (po) | 400 | ||
| Female CD-1 Mice | Intraperitoneal (ip) | 52 | ||
| Day-old Sprague-Dawley Rats | Oral (po) | 25 | ||
| Aflatoxin B1 | Male Rats | Oral (po) | 7.2 | |
| Female Rats | Oral (po) | 17.9 | ||
| Ochratoxin A | Dogs | Oral (po) | 0.2 | |
| Pigs | Oral (po) | 1 | ||
| Fumonisin B1 | Male Sprague-Dawley Rats | Intravenous (iv) | 1.25 (caused severe nephrosis) |
| | Male Fischer Rats | Oral (po) gavage | 50-200 (inhibited hepatocyte proliferation) | |
Note: LD50 values can vary significantly based on factors such as animal strain, age, sex, and the vehicle used for toxin administration.
In Vitro Cytotoxicity: IC50 Values
The IC50 value represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%. In toxicology, it is commonly used to measure the cytotoxicity of a compound in cultured cells. Table 2 summarizes the cytotoxic effects of the selected mycotoxins on various cell lines. This compound shows potent cytotoxicity against leukemia cell lines at sub-micromolar concentrations. The cytotoxicity of other mycotoxins varies widely depending on the cell line and experimental conditions.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Selected Mycotoxins
| Mycotoxin | Cell Line | Assay Duration | IC50 Value | Reference(s) |
|---|---|---|---|---|
| This compound | HL60 (Human leukemia) | 72 h | 0.38 µM | |
| K562 (Human leukemia) | 72 h | 0.43 µM | ||
| Aflatoxin B1 | HepG2 (Human hepatocarcinoma) | 24 h | ~1.0 µM | |
| NCM460 (Human colon mucosal) | 48 h | 8.10 µM | ||
| MCF7 (Human breast cancer) | 48 h | ~4.8 µg/mL (~15.4 µM) | ||
| Ochratoxin A | Rat Embryonic Midbrain Cells | 96 h | 1.10 µM | |
| Hep-2 (Human laryngeal cancer) | Not specified | 1.94 - 50.0 (extracts) | ||
| HK-2 (Human kidney) | 48 h | >10 µM (from graph) | ||
| Fumonisin B1 | IPEC-1 (Porcine intestinal) | Not specified | 33 µM | |
| HepG2 (Human hepatocarcinoma) | Not specified | 399.2 µM |
| | HT-29 (Human colon cancer) | 72 h | Sensitive from 8.6 µM | |
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of mycotoxins are mediated through diverse molecular mechanisms, often involving the disruption of critical cellular signaling pathways.
This compound
This compound exerts its cytotoxic effects, particularly in leukemia cells, by inducing apoptosis and causing cell cycle arrest at the G1 phase. This is achieved through the activation of Glycogen Synthase Kinase-3 beta (GSK-3β), which subsequently leads to the degradation of β-catenin. The reduction in β-catenin levels results in the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation and survival.
Aflatoxin B1
Aflatoxin B1 is a potent genotoxic carcinogen. Its toxicity is dependent on metabolic activation by cytochrome P450 enzymes in the liver to form the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide readily binds to DNA, primarily at the N7 position of guanine, forming DNA adducts. These adducts can lead to G→T transversions during DNA replication. A signature mutation in human hepatocellular carcinoma associated with AFB1 exposure is a specific G→T transversion at codon 249 of the p53 tumor suppressor gene, which inactivates its protective function against cancer development.
References
Unveiling the Role of the Akt Signaling Pathway in Secalonic Acid D's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Secalonic Acid D (SAD) and its effects on the Akt signaling pathway, benchmarked against other known modulators of this critical cellular cascade. The information presented herein is curated from experimental data to assist researchers in validating the role of Akt signaling in the biological activities of SAD and to provide a comparative context for its potential as a therapeutic agent.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound (SAD) and its analogue, Secalonic Acid F (SAF), alongside selected alternative compounds known to modulate the Akt pathway, across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound (SAD) | HL60 | Human promyelocytic leukemia | 0.38 | [1] |
| K562 | Human chronic myelogenous leukemia | 0.43 | [1] | |
| PANC-1 (glucose-starved) | Human pancreatic carcinoma | 0.6 | [2][3] | |
| PANC-1 (general culture) | Human pancreatic carcinoma | >1000 | [2] | |
| Secalonic Acid F derivative (F-7) | MDA-MB-231 | Triple-negative breast cancer | 6.86 ± 0.09 | |
| Rotenone | MG-63 | Osteosarcoma | 0.02 | |
| U2OS | Osteosarcoma | 1.09 | ||
| 143B | Osteosarcoma | 1.35 | ||
| A549 | Human lung carcinoma | 0.28 | ||
| HCT116 | Human colorectal cancer | 3-fold more potent than rotenone | ||
| Antimycin A | A549 | Human lung adenocarcinoma | ~10 (at 72h) | |
| Gambogic Acid | Various | - | IC50 values between 10 and 50 µM in several cell lines |
Impact on Akt Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and apoptosis. The following sections detail the effects of SAD and alternative compounds on this pathway, supported by experimental evidence.
This compound and its Derivatives
Studies have indicated that secalonic acids, including SAD and SAF, exert their biological effects, at least in part, through the modulation of the PI3K/Akt signaling pathway.
-
This compound (SAD): In human pancreatic carcinoma PANC-1 cells cultured under glucose-starved conditions, SAD has been shown to inhibit the Akt signaling pathway. This inhibition is associated with its selective cytotoxic activity in this nutrient-deprived environment.
-
Secalonic Acid F (SAF): A structurally similar compound, SAF, has been demonstrated to repress the progression of hepatocellular carcinoma by regulating the PI3K/Akt/β-catenin signaling pathway. Western blot analyses have shown that SAF treatment suppresses the protein expression levels of both PI3K and phosphorylated Akt (p-Akt). Another derivative, F-7, has been shown to induce apoptosis in triple-negative breast cancer cells, a process often linked to the inhibition of the Akt survival pathway.
Alternative Akt Pathway Modulators
For a comprehensive understanding, the effects of SAD on the Akt pathway are compared with those of other well-characterized compounds.
-
Rotenone: This mitochondrial complex I inhibitor has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in colon cancer cells. Western blot analysis revealed a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) upon treatment with rotenone.
-
Antimycin A: As an inhibitor of mitochondrial complex III, Antimycin A's effects on the Akt pathway are context-dependent. Some studies suggest it can indirectly influence Akt signaling through the generation of reactive oxygen species (ROS) and subsequent activation of upstream regulators.
-
Gambogic Acid: This natural compound has been reported to down-regulate the PI3K/Akt/mTOR pathway in esophageal squamous cell carcinoma cells. A dose-dependent reduction in the protein levels of PI3K, p-Akt, and p-mTOR was observed via Western blotting after treatment with Gambogic Acid.
The following diagram illustrates the PI3K/Akt signaling cascade and indicates the points of intervention for this compound and the compared alternatives.
Experimental Protocols
To facilitate the validation and replication of findings, detailed methodologies for key experiments are provided below.
Western Blotting for Phospho-Akt (p-Akt)
This protocol outlines the steps for detecting the phosphorylation status of Akt in cell lysates.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound or alternative compounds for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).
-
Perform densitometric analysis of the bands using software like ImageJ to determine the relative p-Akt/total Akt ratio.
The following diagram illustrates the general workflow for a Western blot experiment.
References
Cross-species comparison of Secalonic acid D teratogenicity (mice vs. rats)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the teratogenic effects of Secalonic acid D (SAD) in mice and rats, two commonly used animal models in developmental toxicity studies. Understanding the species-specific differences in response to this mycotoxin is crucial for accurate risk assessment and the development of safer therapeutic agents. This document synthesizes key experimental findings on dosimetry, major malformations, and underlying mechanisms, presented in a clear and comparative format to support research and drug development endeavors.
Quantitative Comparison of Teratogenic Effects
The following table summarizes the key quantitative data on the teratogenicity of this compound in mice and rats, highlighting the significant differences in sensitivity and the nature of developmental abnormalities observed.
| Parameter | Mice (CD-1) | Rats (Sprague-Dawley) |
| LD50 (Intraperitoneal) | 27-52 mg/kg[1] | Not explicitly found for teratogenicity studies, but oral LD50 in day-old rats is 25 mg/kg. |
| Minimum Teratogenic Dose | 6 mg/kg (intraperitoneal)[2] | 15 mg/kg (subcutaneous)[3] |
| Optimal Teratogenic Dose | 25 mg/kg (intraperitoneal) on gestation day 12 (45.3% cleft palate)[4] | 25 mg/kg (subcutaneous) on gestation day 10 (most marked effects)[3] |
| Sensitive Gestational Period | Days 11-13 of pregnancy show high incidence of cleft palate. | Day 10 of gestation is the most sensitive period for inducing a wide range of malformations. |
| Major Malformations | - Cleft palate- Cleft lip- Open eyelids- Missing phalangeal ossification centers- Shortened mandibles | - Anophthalmia (absence of eyes)- Exencephaly (brain located outside the skull)- Defects in limbs, digits, and tail- Hydronephrosis (swelling of a kidney due to urine build-up)- Tracheo-esophageal fistula (abnormal connection between the esophagus and trachea)- Renal agenesis (absence of one or both kidneys)- Vertebral and rib defects |
| Fetotoxicity | Increased fetal resorptions at doses >5 mg/kg; decreased fetal body weight. | Increased fetal resorptions and decreased fetal body weights at teratogenic doses. |
Experimental Protocols
The following methodologies are based on established protocols for developmental toxicity studies and specific details from research on this compound.
General Rodent Teratogenicity Study Protocol
This protocol outlines the fundamental steps for assessing the teratogenic potential of a substance in rodents, adhering to guidelines from regulatory bodies such as the FDA and EPA.
-
Animal Selection and Acclimation:
-
Species: CD-1 mice or Sprague-Dawley rats are commonly used.
-
Health Status: Healthy, virgin female animals are selected and acclimated to the laboratory environment.
-
Mating: Females are mated with fertile males. The day a vaginal plug or sperm is observed is designated as gestation day (GD) 0.
-
-
Dose Administration:
-
Dose Groups: At least three dose groups of the test substance and a concurrent control group are used.
-
Vehicle Control: The control group receives the vehicle used to dissolve or suspend the test substance.
-
Route of Administration: The route should be relevant to potential human exposure. For SAD studies, intraperitoneal (mice) and subcutaneous (rats) injections have been used.
-
Dosing Period: The substance is typically administered daily during the period of major organogenesis.
-
-
Maternal Observation:
-
Throughout the gestation period, dams are monitored for clinical signs of toxicity, body weight changes, and food/water consumption.
-
-
Fetal Examination:
-
Cesarean Section: On a specific gestation day (e.g., GD 19 for mice, GD 20 for rats), pregnant females are euthanized.
-
Uterine Examination: The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.
-
Fetal Evaluation: Live fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
Specific Protocols for this compound Studies
-
Mouse Study (adapted from Reddy et al., 1981):
-
Test Substance: this compound dissolved in 0.1N NaHCO3, with or without dimethyl sulfoxide (DMSO).
-
Animals: Pregnant CD-1 mice.
-
Dosing: Single intraperitoneal (i.p.) injection on a specific gestation day (e.g., between days 7 and 15).
-
Endpoint Analysis: Fetuses are examined on gestation day 19 for gross, skeletal, and visceral anomalies.
-
-
Rat Study (adapted from Mayura et al., 1984):
-
Test Substance: Crystalline this compound.
-
Animals: Pregnant Sprague-Dawley rats.
-
Dosing: Single subcutaneous (s.c.) injection on a specific gestation day (e.g., between days 6 and 14).
-
Endpoint Analysis: Fetuses are examined for external, soft tissue, and skeletal defects.
-
Visualizing Experimental Design and Mechanisms
To further elucidate the experimental process and the proposed mechanism of SAD-induced teratogenicity, the following diagrams are provided.
Caption: Experimental Workflow for SAD Teratogenicity Assessment.
The mechanism of SAD-induced cleft palate, a prominent defect in mice, is believed to involve the disruption of normal cellular processes in the developing palate.
Caption: Proposed Signaling Pathway for SAD-Induced Cleft Palate in Mice.
References
- 1. Production and Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratogenicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teratogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental stage specificity and dose response of this compound-induced cleft palate and the absence of cytotoxicity in developing mouse palate [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Secalonic Acid D and 5-Fluorouracil in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for more effective therapeutic agents. This guide provides a comparative overview of Secalonic acid D (SAD), a natural mycotoxin, and the established chemotherapeutic drug, 5-fluorouracil (5-FU), in the context of HCC treatment models. Due to the limited direct research on this compound in HCC, this guide will utilize data from its close structural analog, Secalonic acid F (SAF), to draw comparative insights. Emerging evidence suggests that secalonic acids may offer a potent alternative or complementary approach to traditional chemotherapy.
At a Glance: Key Performance Indicators
| Metric | Secalonic Acid F (as a proxy for this compound) | 5-Fluorouracil |
| In Vitro Potency (IC50) | HepG2: 3.618 µM[1] Hep3B: 17.754 µM[1] | HepG2: 32.533 µM[2], 12.92 µg/mL (~99.3 µM)[3] HLF: ~70 µM[4] |
| Mechanism of Action | Induction of apoptosis via mitochondrial pathway (caspase-9, caspase-3 activation); Inhibition of PI3K/AKT/β-catenin signaling pathway. | Inhibition of thymidylate synthase, leading to disruption of DNA synthesis; Incorporation into RNA and DNA, causing cellular stress and apoptosis. |
| In Vivo Efficacy | Demonstrated significant inhibition of tumor growth in a dose-dependent manner in HCC xenograft models. SAF was found to be more effective than 5-FU in inhibiting tumor growth. | Shows modest tumor growth inhibition as a single agent (e.g., 38.2% inhibition at 10 mg/kg). Often used in combination therapies to enhance efficacy. |
| Apoptosis Induction | Potently induces apoptosis in a dose-dependent manner. | Induces apoptosis, which can be enhanced with novel delivery systems or in combination with other agents. |
In-Depth Analysis
Secalonic Acid: A Multi-Targeted Approach to HCC Suppression
Secalonic acid F has demonstrated significant anti-proliferative and pro-apoptotic effects in HCC cell lines. Studies indicate that its inhibitory effects are stronger than those of 5-FU both in vitro and in vivo.
The primary mechanism of action for SAF involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the activation of initiator caspase-9 and executioner caspase-3. Furthermore, SAF has been shown to downregulate the PI3K/AKT/β-catenin signaling pathway, a critical pathway often dysregulated in HCC that promotes cell survival, proliferation, and migration. This dual action of directly inducing apoptosis and inhibiting key survival pathways highlights the potential of secalonic acids as potent anti-cancer agents.
5-Fluorouracil: The Established Standard and its Limitations
5-Fluorouracil has been a cornerstone of chemotherapy for various cancers, including HCC, for decades. Its primary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into RNA and DNA, leading to further cellular damage and apoptosis.
While effective, 5-FU monotherapy often exhibits limited efficacy and is associated with significant side effects and the development of drug resistance. Research has focused on enhancing its therapeutic index through combination therapies and novel drug delivery systems, such as nanoparticle formulations, which have been shown to improve tumor targeting and increase apoptosis rates in HCC models.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by Secalonic Acid F and 5-Fluorouracil in hepatocellular carcinoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized representation for determining the cytotoxic effects of compounds on HCC cell lines.
Detailed Steps:
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., HepG2, Hep3B, HLF) are seeded in 96-well plates at a density of approximately 2 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Secalonic acid or 5-Fluorouracil. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for specific durations, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of compounds in an animal model of HCC.
Detailed Steps:
-
Cell Implantation: Human HCC cells (e.g., HepG2, BEL-7402) are subcutaneously injected into the flanks of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³).
-
Group Allocation and Treatment: Mice are randomly assigned to different treatment groups: a vehicle control group, a Secalonic acid group, and a 5-Fluorouracil group. The compounds are administered at specified doses and schedules (e.g., daily intraperitoneal injections).
-
Monitoring: Tumor size and body weight are measured regularly throughout the experiment.
-
Further Analysis: Tumor tissues can be used for further analyses, such as histology (H&E staining), immunohistochemistry (e.g., for proliferation and apoptosis markers), and Western blotting to assess protein expression levels in signaling pathways.
Conclusion
The available evidence suggests that Secalonic acid F, and by extension potentially this compound, exhibits potent anti-cancer activity in hepatocellular carcinoma models, appearing more effective than 5-fluorouracil in preclinical studies. Its ability to induce apoptosis and inhibit critical cell survival pathways presents a promising avenue for future HCC therapeutic development. While 5-fluorouracil remains a clinically relevant chemotherapeutic, its efficacy is often limited. Further research directly comparing this compound with 5-FU in a range of HCC models is warranted to fully elucidate its therapeutic potential and to determine its suitability for clinical investigation. The multi-targeted mechanism of secalonic acids may offer a significant advantage in overcoming the complexities and resistance mechanisms inherent in hepatocellular carcinoma.
References
- 1. Secalonic Acid-F, a Novel Mycotoxin, Represses the Progression of Hepatocellular Carcinoma via MARCH1 Regulation of the PI3K/AKT/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Alpha-fetoprotein levels and the effect of 5- Fluorouracil on Cytotoxicity of HepG2 cell line [ajbas.journals.ekb.eg]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Establishment and characterization of two 5-fluorouracil-resistant hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Secalonic Acid D-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Secalonic acid D (SAD), a mycotoxin isolated from various fungi, has demonstrated potent cytotoxic effects on cancer cells, primarily through the induction of apoptosis. Confirmation and quantification of this programmed cell death are critical for evaluating its therapeutic potential. This guide provides a comparative overview of the caspase activity assay for confirming SAD-induced apoptosis, alongside alternative methods, supported by experimental data and detailed protocols.
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay depends on the specific experimental goals, such as the desired sensitivity, the stage of apoptosis to be detected, and the available equipment. While caspase activity assays are a direct measure of the apoptotic machinery, other methods like Annexin V staining and TUNEL assays provide valuable orthogonal confirmation by detecting different hallmarks of apoptosis.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase Activity Assay | Measures the enzymatic activity of key executioner caspases (e.g., caspase-3/7) using a substrate that releases a fluorescent or colorimetric signal upon cleavage. | Mid-to-late | Direct, quantitative measure of the central apoptotic pathway. High sensitivity and suitable for high-throughput screening. | May not detect apoptosis in all cell types if caspase-3 is absent (e.g., MCF-7 cells). Provides limited information on the morphological changes of apoptosis. |
| Annexin V/PI Staining | Annexin V, a protein with high affinity for phosphatidylserine (PS), is fluorescently labeled to detect PS externalization on the cell surface. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity. | Early-to-late | Allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. Widely used and well-validated. | Can be susceptible to artifacts from mechanical or chemical stress during cell preparation. Does not directly measure the activation of the core apoptotic machinery. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. | Late | Provides in situ visualization of apoptotic cells within tissues. Can be highly sensitive in detecting DNA fragmentation. | Can also label necrotic cells and cells with DNA damage from other sources. May not be suitable for all cell types and can be technically challenging. |
Quantitative Data on this compound-Induced Apoptosis
Studies have utilized Annexin V/PI staining to quantify the apoptotic effects of this compound on various cancer cell lines.
Annexin V/PI Staining Results for Colon Cancer Cells
After treatment with 4 µmol/L this compound, the apoptotic rates of S1 and S1-MI-80 colon cancer cells were quantified by flow cytometry at different time points[1][2].
| Time (hours) | Apoptotic Rate in S1 Cells (%) | Apoptotic Rate in S1-MI-80 Cells (%) |
| 0 | 2.3 ± 0.4 | 1.3 ± 0.1 |
| 24 | 4.4 ± 1.2 | 6.8 ± 0.2 |
| 48 | 10.7 ± 1.5 | 13.9 ± 2.6 |
| 72 | 20.9 ± 1.8 | 19.7 ± 0.3 |
Annexin V/PI Staining Results for Leukemia Cells
Following treatment with 1.2 µM this compound, the apoptotic rates in HL60 and K562 leukemia cells were determined.
| Time (hours) | Apoptotic Rate in HL60 Cells (%) | Apoptotic Rate in K562 Cells (%) |
| 0 | 8.53 ± 1.46 | 7.50 ± 0.59 |
| 24 | 17.27 ± 0.21 | 7.55 ± 0.18 |
| 48 | 17.58 ± 0.56 | 13.20 ± 0.58 |
| 72 | 32.70 ± 2.83 | 23.98 ± 1.34 |
Experimental Protocols
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is a general guideline for a colorimetric assay to measure the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells treated with this compound
-
Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cells by treating with this compound. Include an untreated control.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
Add 50-200 µg of protein from the cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the SAD-treated samples with the untreated control.
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol outlines the steps for staining cells with fluorescently labeled Annexin V and Propidium Iodide for analysis by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis with this compound.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through at least two distinct signaling pathways in different cancer cell types.
Caption: Workflow for confirming SAD-induced apoptosis.
In leukemia cells, SAD activates the GSK-3β/β-catenin/c-Myc pathway.
Caption: SAD-induced GSK-3β/β-catenin/c-Myc apoptosis pathway.
In colon cancer cells, SAD induces apoptosis via the JNK/c-Jun/Src/STAT3 signaling axis.
Caption: SAD-induced JNK/c-Jun/Src/STAT3 apoptosis pathway.
References
A Comparative Analysis of Analytical Methods for the Detection of Secalonic Acid D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Secalonic acid D (SAD), a mycotoxin produced by several species of Penicillium and Aspergillus fungi. Contamination of agricultural commodities with SAD poses a significant health risk to humans and animals. Accurate and sensitive detection methods are therefore crucial for food safety, toxicological studies, and drug development processes where SAD may be a contaminant or a subject of investigation.
This document outlines and compares three primary analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparison focuses on quantitative performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key performance indicators for the detection of this compound using TLC, HPLC-UV, and LC-MS/MS.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~20 ng/g[1] | Not explicitly found for SAD | 0.5 - 200 µg/kg (for various mycotoxins)[2] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found for SAD | 1 - 400 µg/kg (for various mycotoxins)[2] |
| Recovery | ~80%[1] | ~80%[1] | 70-120% for 53-83% of analytes |
| **Linearity (R²) ** | Not applicable (semi-quantitative) | >0.99 (general) | >0.99 |
| Specificity | Low to moderate | Moderate | High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Detailed Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid screening method suitable for the qualitative or semi-quantitative analysis of mycotoxins.
a. Sample Preparation (Grain Dust)
-
Extraction: A sample of grain dust is spiked with this compound standard and extracted sequentially with methylene chloride followed by a mixture of acetonitrile and water (86:14 v/v).
-
Cleanup: The methylene chloride extract, containing this compound, is subjected to a cleanup procedure. While the original document does not detail the specific cleanup for SAD before TLC, a silica gel column cleanup is a common practice for mycotoxin analysis.
b. TLC Protocol
-
Plate Preparation: Use silica gel TLC plates. Activate the plates by heating at 110°C for 10 minutes before use.
-
Spotting: Apply the concentrated extract and a this compound standard solution to the plate.
-
Development: Develop the plate in a suitable solvent system. A common solvent system for secalonic acids is benzene-acetic acid (4:1).
-
Visualization: After development, dry the plate and visualize the spots under UV light. This compound will appear as a distinct spot.
-
Quantification (Semi-quantitative): Compare the intensity and size of the sample spot to that of the standard spot to estimate the concentration.
Workflow for TLC Analysis of this compound
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers better resolution and quantification capabilities compared to TLC and is a robust method for mycotoxin analysis.
a. Sample Preparation (Grain Dust)
-
Extraction: Follow the same sequential extraction procedure as described for TLC.
-
Cleanup: The methylene chloride extract is passed through a cleanup column to remove interfering substances.
b. HPLC-UV Protocol
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for mycotoxin analysis.
-
Detection: The UV detector is set to the maximum absorbance wavelength of this compound.
-
Quantification: A calibration curve is generated using standard solutions of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Workflow for HPLC-UV Analysis of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for mycotoxin analysis, allowing for the simultaneous detection of multiple mycotoxins in complex matrices.
a. Sample Preparation (Dilute-and-Shoot)
-
Extraction: A representative sample is extracted with a mixture of acetonitrile, water, and acetic acid (e.g., 79:20:1, v/v/v).
-
Dilution: The raw extract is then diluted with a mixture of acetonitrile, water, and acetic acid (e.g., 20:79:1, v/v/v) to minimize matrix effects.
-
Injection: The diluted extract is directly injected into the LC-MS/MS system.
b. LC-MS/MS Protocol
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column suitable for UHPLC.
-
Mobile Phase: A gradient elution using water and methanol, both containing ammonium acetate and formic acid.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte. For this compound, positive ionization is often used.
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Quantification: Quantification is typically performed using a matrix-matched calibration curve or by using isotopically labeled internal standards to correct for matrix effects and recovery losses.
Workflow for LC-MS/MS Analysis of this compound
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the analysis.
-
TLC is a simple, low-cost screening tool suitable for high-throughput qualitative analysis where high accuracy and sensitivity are not the primary concerns.
-
HPLC-UV provides a good balance of cost, sensitivity, and quantitative capability, making it suitable for routine quality control applications.
-
LC-MS/MS is the gold standard for mycotoxin analysis, offering the highest sensitivity, selectivity, and the ability to perform multi-analyte analysis in complex matrices. It is the preferred method for research, regulatory compliance, and situations requiring highly accurate and reliable quantification at trace levels.
Researchers and professionals should consider factors such as the required detection limits, sample matrix, available instrumentation, and budget when selecting the most appropriate method for their analytical needs.
References
A Comparative Analysis of the Anticancer Properties of Secalonic Acids D and F
For Researchers, Scientists, and Drug Development Professionals
Secalonic acids, a class of mycotoxins produced by various fungi, have garnered significant interest in the field of oncology for their potent cytotoxic activities against cancer cells. Among these, Secalonic acid D (SAD) and Secalonic acid F (SAF) have emerged as promising candidates for anticancer drug development. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers in their ongoing efforts to explore and exploit these natural compounds for therapeutic purposes.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic effects of this compound and a derivative of Secalonic acid F have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| PANC-1 | Pancreatic Carcinoma | This compound | 0.6 (glucose-starved) / >1000 (normal) | [1][2] |
| PANC-1 | Pancreatic Carcinoma | Secalonic acid F (F-7) | Not explicitly stated for PANC-1, but tested | [3] |
| HL60 | Promyelocytic Leukemia | This compound | 0.38 | [4][5] |
| K562 | Chronic Myeloid Leukemia | This compound | 0.43 | |
| S1 | Colon Carcinoma | This compound | 6.8 | |
| S1-MI-80 (MDR) | Colon Carcinoma | This compound | 6.4 | |
| H460 | Non-small Cell Lung Cancer | This compound | 5.3 | |
| H460/MX20 (MDR) | Non-small Cell Lung Cancer | This compound | 4.9 | |
| MCF-7 | Breast Cancer | This compound | 5.1 | |
| MCF-7/ADR (MDR) | Breast Cancer | This compound | 4.9 | |
| MDA-MB-231 | Triple Negative Breast Cancer | Secalonic acid F (F-7) | 6.86 ± 0.09 | |
| CCRF-CEM | Leukemia | Secalonic acid F | 15.89 ± 0.73 | |
| HL-60 | Leukemia | Secalonic acid F | 18.35 ± 0.62 | |
| MOLT-4 | Leukemia | Secalonic acid F | 10.75 ± 3.02 | |
| NB-4 | Leukemia | Secalonic acid F | 12.29 ± 2.09 |
*MDR: Multidrug-resistant
Mechanisms of Anticancer Action: A Glimpse into Cellular Signaling
Both this compound and F exert their anticancer effects by modulating critical signaling pathways that govern cell survival, proliferation, and apoptosis.
This compound has been shown to induce apoptosis and cell cycle arrest by targeting the GSK-3β/β-catenin/c-Myc and Akt signaling pathways. Its activity is particularly pronounced in cancer cells adapted to nutrient-starved conditions, suggesting a potential vulnerability in the tumor microenvironment that can be exploited.
Secalonic acid F also induces apoptosis and cell cycle arrest, with studies pointing towards its inhibitory action on the PI3K/AKT/β-catenin signaling pathway. This pathway is a central regulator of cell growth and survival, and its inhibition can effectively trigger programmed cell death in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Secalonic acids D and F.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of this compound or F. Control wells with untreated cells and blank wells with media alone are also prepared.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for at least 2 hours.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or F for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Lysis: After treatment with this compound or F, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Secalonic acids D and F, as well as a general workflow for their in vitro evaluation.
Caption: General experimental workflow for comparing the anticancer activity of Secalonic acids.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Signaling pathway of Secalonic acid F in cancer cells.
References
- 1. This compound as a selective cytotoxic substance on the cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 3. Discovery of a Secalonic Acid Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced leukemia cell apoptosis and cell cycle arrest of G(1) with involvement of GSK-3beta/beta-catenin/c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Secalonic Acid D: A Promising Agent Against Multidrug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Secalonic acid D (SAD), a natural mycotoxin, is emerging as a potent compound with significant cytotoxic activity against a variety of cancer cell lines, including those that have developed multidrug resistance (MDR). This guide provides a comprehensive comparison of SAD's efficacy and mechanisms of action against MDR cancer cells, supported by experimental data, detailed protocols, and pathway visualizations to aid in future research and drug development.
Efficacy Against Multidrug-Resistant Cancer Cells: A Data-Driven Comparison
SAD has demonstrated significant cytotoxicity in both drug-sensitive and multidrug-resistant cancer cell lines. Its effectiveness is highlighted by its low micromolar IC50 values, indicating its potential to overcome resistance mechanisms that render conventional chemotherapeutics ineffective.
| Cell Line | Type | Resistance Profile | This compound IC50 (µM) | Reference Chemotherapeutic IC50 (µM) |
| S1 | Human colon carcinoma (sensitive) | - | 6.8 ± 1.7 | - |
| S1-MI-80 | Human colon carcinoma (resistant) | ABCG2-overexpressing | 6.4 ± 1.1 | Mitoxantrone: >10 |
| H460 | Human non-small cell lung (sensitive) | - | 5.3 ± 0.9 | - |
| H460/MX20 | Human non-small cell lung (resistant) | ABCG2-overexpressing | 4.9 ± 0.7 | Mitoxantrone: >10 |
| MCF-7 | Human breast adenocarcinoma (sensitive) | - | 5.1 ± 0.8 | Doxorubicin: ~0.1-1 |
| MCF-7/ADR | Human breast adenocarcinoma (resistant) | ABCB1-overexpressing | 4.9 ± 1.1 | Doxorubicin: ~10-20 |
| PANC-1 (glucose-starved) | Human pancreatic carcinoma | Nutrient starvation adapted | 0.6 | >1000 (under normal conditions) |
| HL60 | Human promyelocytic leukemia | - | 0.38 | - |
| K562 | Human chronic myelogenous leukemia | - | 0.43 | - |
Table 1: Cytotoxicity of this compound in Sensitive and Multidrug-Resistant Cancer Cell Lines. The table summarizes the half-maximal inhibitory concentration (IC50) values of SAD against various cancer cell lines. Data for reference chemotherapeutics are provided where available to illustrate the level of resistance.[1][2][3][4]
Mechanisms of Action: Overcoming Resistance Through Multiple Pathways
SAD circumvents multidrug resistance through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the downregulation of key drug efflux pumps.
Induction of Apoptosis and Cell Cycle Arrest
SAD has been shown to induce apoptosis and cause cell cycle arrest in both sensitive and MDR cancer cells.[5] This is achieved through the modulation of several key signaling pathways:
-
c-Jun/Src/STAT3 Signaling Axis: SAD upregulates the expression of the proto-oncogene c-Jun by inhibiting its proteasome-dependent degradation. This leads to the activation of the JNK pathway, which in turn promotes apoptosis through the c-Jun/Src/STAT3 signaling cascade.
-
GSK-3β/β-catenin/c-Myc Pathway: SAD activates Glycogen Synthase Kinase-3β (GSK-3β), which leads to the degradation of β-catenin. The subsequent downregulation of c-Myc, a key downstream target of the Wnt/β-catenin pathway, results in G1 phase cell cycle arrest and apoptosis.
Downregulation of ABC Transporters
A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of cancer cells. SAD has been shown to counteract this by downregulating the expression of ABCG2 (also known as BCRP), a key transporter associated with resistance to a broad range of anticancer drugs. This effect is mediated by the activation of calpain 1, which leads to a shortened half-life of the ABCG2 protein.
Comparative Analysis with Other MDR Modulators
While direct head-to-head studies are limited, a comparative analysis of available data suggests that SAD's efficacy is comparable to or exceeds that of other known MDR modulators.
| Compound | Mechanism of Action | Target ABC Transporters | Notes |
| This compound | Induces apoptosis, cell cycle arrest, and downregulates ABCG2 expression. | ABCG2, ABCB1 (indirectly) | Potent cytotoxic agent on its own, in addition to its MDR reversal properties. |
| Verapamil | First-generation P-glycoprotein (ABCB1) inhibitor. | ABCB1 | A calcium channel blocker with dose-limiting cardiovascular side effects. |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor. | - | A standard chemotherapeutic agent to which resistance often develops via upregulation of ABCB1. |
| Cisplatin | Forms DNA adducts, leading to apoptosis. | - | A platinum-based chemotherapeutic agent; resistance can be multifactorial, including reduced drug uptake and increased DNA repair, but less commonly via ABC transporters. |
Table 2: Comparison of this compound with Other Compounds Used in the Context of MDR Cancer. This table provides a qualitative comparison of the mechanisms of action and targets of SAD and other relevant compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Jun, p-c-Jun, Src, p-Src, STAT3, p-STAT3, ABCG2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Cell Harvesting: Harvest the treated and untreated cells by trypsinization.
-
Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance in MCF-7/Adr cancer cells by sesquiterpene coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of saikosaponin D on doxorubicin pharmacokinetics and its MDR reversal in MCF-7/adr cell xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell apoptosis in both sensitive and ABCG2-overexpressing multidrug resistant cancer cells through upregulating c-Jun expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Mechanisms of Secalonic Acid D and Other Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms induced by Secalonic acid D (SAD) and other well-established apoptosis inducers, namely doxorubicin, cisplatin, and staurosporine. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct and overlapping signaling pathways.
Overview of Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.
This compound (SAD) is a mycotoxin that has demonstrated potent anticancer activity by inducing apoptosis through multiple unique pathways. Unlike conventional chemotherapeutics, SAD has shown efficacy in both drug-sensitive and multidrug-resistant (MDR) cancer cells. This guide will dissect the molecular intricacies of SAD-induced apoptosis in comparison to other agents that trigger this fundamental cellular process.
Comparative Analysis of Apoptosis Induction
The following tables summarize the key characteristics and quantitative data related to the apoptotic effects of this compound, doxorubicin, cisplatin, and staurosporine in various cancer cell lines.
Table 1: Comparison of IC50 Values
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL60 (Leukemia) | 0.38 | [1] |
| K562 (Leukemia) | 0.43 | [1] | |
| S1 (Colon Cancer) | 6.8 ± 1.7 | [2] | |
| NCM460 (Normal Colon) | 20.9 ± 6.1 | [3] | |
| HUVEC (Normal Endothelial) | 14.9 ± 4.5 | [3] | |
| Doxorubicin | MCF-7 (Breast Cancer) | Not specified | |
| MDA-MB-231 (Breast Cancer) | Not specified | ||
| A2780 (Ovarian Cancer) | Not specified | ||
| Cisplatin | L1210 (Leukemia) | Not specified | |
| A2780 (Ovarian Cancer) | Not specified | ||
| Staurosporine | HCEC (Corneal Endothelial) | 0.2 (for 40% apoptosis) | |
| Septo-hippocampal cultures | LD50: 0.5 |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Table 2: Comparison of Apoptosis Induction Rates
| Compound | Cell Line | Concentration | Time (h) | Apoptosis Rate (%) | Reference |
| This compound | S1 | 4 µmol/L | 48 | 10.77 ± 1.5 | |
| S1-MI-80 (MDR) | 4 µmol/L | 48 | 13.97 ± 2.6 | ||
| Doxorubicin | MOLM-13 (AML) | 0.5 µM | 48 | Not specified | |
| U-937 (Monocytic) | 0.5 µM | 48 | Not specified | ||
| Cisplatin | A2780/CP (Resistant Ovarian) | 10 µM | 48 | 7.09 | |
| A2780/CP (Resistant Ovarian) | 20 µM | 48 | 10.41 | ||
| Staurosporine | KG-1 (Leukemia) | Not specified | 6 | ~50 | |
| NKT (Leukemia) | Not specified | 6 | ~20 | ||
| PaTu 8988t (Pancreatic) | 1 µM | 9-24 | Significantly increased | ||
| Panc-1 (Pancreatic) | 1 µM | 9-24 | Significantly increased |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the distinct signaling pathways activated by this compound and the other apoptosis inducers.
This compound (SAD) Signaling Pathways
Caption: this compound induced apoptosis pathways.
SAD induces apoptosis through at least two distinct pathways. One involves the activation of the JNK signaling cascade, leading to the phosphorylation and stabilization of c-Jun. This results in the inhibition of the Src/STAT3 pathway, a known pro-survival signaling axis. The other pathway involves the activation of GSK-3β, which leads to the degradation of β-catenin and subsequent downregulation of the oncoprotein c-Myc, resulting in G1 cell cycle arrest and apoptosis. SAD also induces G2/M phase arrest.
Doxorubicin Apoptosis Signaling Pathway
Caption: Doxorubicin induced apoptosis pathway.
Doxorubicin primarily induces apoptosis by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS). This activates the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.
Cisplatin Apoptosis Signaling Pathway
Caption: Cisplatin induced apoptosis pathway.
Cisplatin induces apoptosis primarily by forming platinum-DNA adducts, which triggers a DNA damage response (DDR). This leads to the activation of p53, which transcriptionally activates pro-apoptotic genes like Bax and represses anti-apoptotic genes like Bcl-2. The subsequent increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade.
Staurosporine Apoptosis Signaling Pathway
Caption: Staurosporine induced apoptosis pathway.
Staurosporine is a broad-spectrum protein kinase inhibitor, most notably of Protein Kinase C (PKC). Its mechanism of apoptosis induction is complex and can involve both the intrinsic and extrinsic pathways, depending on the cell type and context. Inhibition of various kinases disrupts cellular signaling, leading to the activation of pro-apoptotic Bcl-2 family members, mitochondrial dysfunction, and caspase activation. In some cells, staurosporine can also activate the extrinsic pathway by promoting the activation of caspase-8.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the apoptosis inducer (e.g., this compound, doxorubicin, cisplatin, or staurosporine) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the apoptosis inducer for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the apoptotic pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., c-Jun, p-c-Jun, STAT3, p-STAT3, GSK-3β, β-catenin, c-Myc, Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound distinguishes itself from other apoptosis inducers through its unique multi-pronged mechanism of action. Its ability to activate the JNK/c-Jun and GSK-3β/β-catenin pathways while simultaneously inhibiting pro-survival signals like STAT3 provides a robust and effective means of inducing apoptosis, even in drug-resistant cancer cells. In contrast, conventional chemotherapeutics like doxorubicin and cisplatin primarily rely on DNA damage-induced apoptosis, which can be circumvented by cellular repair mechanisms or alterations in the p53 pathway. Staurosporine, while a potent and broad-spectrum apoptosis inducer, lacks the specificity of SAD and can have more widespread off-target effects. The distinct mechanisms of SAD highlight its potential as a promising candidate for further investigation and development in cancer therapy.
References
- 1. This compound induced leukemia cell apoptosis and cell cycle arrest of G(1) with involvement of GSK-3beta/beta-catenin/c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound induces cell apoptosis in both sensitive and ABCG2-overexpressing multidrug resistant cancer cells through upregulating c-Jun expression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Secalonic Acid D's Effect on HIF-1α/VEGF-Mediated Angiogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-angiogenic effects of Secalonic Acid D (SAD) with other known inhibitors targeting the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway. The data presented for this compound is primarily derived from a key preclinical study, while information on comparator molecules is from separate, publicly available research. This document aims to consolidate the existing data to aid in the evaluation of this compound's potential as an anti-angiogenic agent.
Introduction to this compound and the HIF-1α/VEGF Pathway
This compound is a mycotoxin that has been investigated for its potent anti-angiogenic and antitumor properties.[1][2] It has been shown to target the Akt/mTOR/p70S6K signaling cascade, which in turn represses HIF-1α/VEGF-mediated angiogenesis.[1][2] The HIF-1α/VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[3] Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors, most notably VEGF. VEGF then binds to its receptors on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, ultimately resulting in new blood vessel growth that supplies tumors with essential nutrients and oxygen. Inhibiting this pathway is a clinically validated strategy in cancer therapy.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound. Due to the absence of direct comparative studies, data for established inhibitors such as Sunitinib and Bevacizumab are presented from separate studies for contextual comparison. It is important to note that experimental conditions may vary between studies.
Table 1: In Vitro Inhibition of Angiogenesis
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| This compound | Wound Healing Assay | HUVEC | 50 µmol/L | Decreased wound closure from 100% to 10% | |
| Tube Formation Assay | HUVEC | 50 µmol/L | Significant inhibition of tube sprouting | ||
| Chemotaxis Migration | HUVEC & MCF-7 | 50 µmol/L | Reduced migration to 10% of control | ||
| Invasion Assay | HUVEC & MCF-7 | 50 µmol/L | Reduced invasion to 30% of control | ||
| Sunitinib | Tube Formation Assay | HUVEC | 100 nM | 100% reduction in microvessel density | |
| Bevacizumab | Proliferation Assay | HUVEC | Various | Dose-dependent inhibition of VEGF-induced proliferation | |
| Migration Assay | HUVEC | Various | Time- and dose-dependent inhibition of VEGF-induced migration | ||
| Tube Formation Assay | HUVEC | Various | Dose-dependent inhibition of VEGF-induced tube formation |
Table 2: Ex Vivo and In Vivo Inhibition of Angiogenesis
| Compound | Assay | Model | Dosing | Effect | Citation |
| This compound | Rat Aortic Ring Assay | Sprague-Dawley Rats | Dose-dependent | Complete inhibition of VEGF-stimulated microvessel sprouting | |
| Matrigel Plug Assay | C57/BL6J Mice | 10-20 mg/kg (i.p.) | Significantly inhibited VEGF-induced in vivo angiogenesis | ||
| Sunitinib | Intracerebral GBM Model | Athymic Mice | 80 mg/kg (oral) | 74% reduction in microvessel density |
Table 3: Effect on HIF-1α and VEGF Expression
| Compound | Target | Cell Line | Condition | Effect | Citation |
| This compound | HIF-1α & VEGF | MCF-7 | Normoxia & Hypoxia | Significant inhibition at both transcriptional and translational levels | |
| Sunitinib | HIF-1α | Neuroblastoma cells | Hypoxia | Inhibition of HIF-1α synthesis |
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary study on this compound are provided below.
Wound Healing Assay
-
Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluence in appropriate culture plates.
-
A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
The cells are then washed to remove detached cells and incubated with media containing VEGF (20 ng/mL) and varying concentrations of this compound (10, 30, and 50 µmol/L).
-
The wound closure is observed and photographed at different time points (e.g., 0 and 24 hours).
-
The percentage of wound closure is quantified using image analysis software.
Tube Formation Assay
-
A layer of Matrigel is allowed to polymerize in the wells of a 96-well plate.
-
HUVECs are seeded onto the Matrigel-coated wells.
-
The cells are treated with VEGF and different concentrations of this compound.
-
After an incubation period (e.g., 24 hours), the formation of capillary-like structures (tubes) is examined under a microscope.
-
The extent of tube formation is quantified by measuring parameters such as the number of branch points and total tube length.
Rat Aortic Ring Assay
-
Thoracic aortas are excised from Sprague-Dawley rats and cut into 1-2 mm thick rings.
-
The aortic rings are placed in Matrigel-coated wells.
-
The rings are cultured in endothelial cell growth medium supplemented with VEGF and treated with or without this compound.
-
The outgrowth of microvessels from the aortic rings is monitored and quantified over several days.
Matrigel Plug Assay
-
C57/BL6J mice are subcutaneously injected with Matrigel mixed with VEGF and with or without this compound.
-
After a set period (e.g., 7-10 days), the Matrigel plugs are excised.
-
The extent of angiogenesis into the Matrigel plug is quantified by measuring the hemoglobin content, which is indicative of red blood cell infiltration and, therefore, blood vessel formation.
Western Blot Analysis
-
Cells (e.g., MCF-7) are treated with this compound under normoxic or hypoxic conditions for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HIF-1α, VEGF, and other proteins of interest.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Visualizations
HIF-1α/VEGF Signaling Pathway in Angiogenesis
Caption: The HIF-1α/VEGF signaling pathway under hypoxic conditions, leading to angiogenesis.
Experimental Workflow for Assessing Anti-Angiogenic Compounds
Caption: A typical experimental workflow for evaluating the anti-angiogenic effects of a compound.
This compound's Inhibition of the HIF-1α/VEGF Pathway
Caption: The inhibitory effect of this compound on the Akt/mTOR/p70S6K signaling cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Secalonic Acid-D Represses HIF1α/VEGF-Mediated Angiogenesis by Regulating the Akt/mTOR/p70S6K Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib but not VEGF blockade inhibits cancer stem cell endothelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Secalonic Acid D: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Logistical Planning
Before commencing any disposal procedures, it is imperative to consult your institution's specific safety protocols and local regulations regarding hazardous chemical waste. The following steps provide a general framework for safe handling and preparation for disposal.
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear chemical safety goggles to shield against potential splashes.
-
Hand Protection: Use compatible, chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use.
-
Protective Clothing: A lab coat or apron should be worn to protect from skin contact.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response:
In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. The absorbed material should then be placed in a sealed, labeled container for disposal as hazardous waste. For major spills, evacuate the area and adhere to your institution's emergency response protocol.
Step-by-Step Disposal Procedures
The disposal of Secalonic acid D should follow established procedures for toxic chemical waste.
1. Waste Identification and Segregation:
-
Properly identify the waste stream containing this compound.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
Collect all this compound waste in a designated, compatible, and properly sealed container.
2. Container Management and Labeling:
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound Waste"), and any other information required by your institution and local regulations.
3. Decontamination of Labware and Surfaces:
-
Initial Rinse: Rinse contaminated labware and surfaces with a suitable organic solvent (e.g., ethanol, methanol) to dissolve the this compound. Collect this rinse as hazardous waste.
-
Inactivation: Prepare a 10% bleach solution (sodium hypochlorite). Immerse the rinsed labware in the bleach solution for at least 30 minutes to inactivate any residual mycotoxin. For surfaces, wipe down with the bleach solution.
-
Final Rinse: After inactivation, thoroughly rinse the labware with water. The rinsate from this step can typically be disposed of down the drain, but confirm with your local wastewater regulations.
4. Disposal of Bulk and Dilute Solutions:
-
Bulk Quantities: Pure this compound or concentrated solutions should never be disposed of down the drain. They must be collected as hazardous waste for pickup by a licensed hazardous waste disposal service.
-
Dilute Aqueous Solutions: For very dilute aqueous solutions, treatment with bleach may be an option to degrade the mycotoxin. However, the efficacy of this method for this compound is not well-documented. Therefore, the most prudent approach is to collect these solutions as hazardous waste.
| Parameter | Recommendation | Notes |
| Inactivating Agent | 10% Sodium Hypochlorite (Bleach) Solution | Prepare fresh. Effective for general mycotoxin decontamination. |
| Contact Time for Inactivation | > 30 minutes | Ensure complete immersion of contaminated items. |
| Waste Container Type | Chemically resistant, sealed container | e.g., High-density polyethylene (HDPE) |
| Waste Labeling | "Hazardous Waste", "this compound" | Include concentration and date. |
Experimental Protocols
The recommended disposal procedures are based on established best practices for handling toxic and hazardous chemicals. The inactivation step using sodium hypochlorite is a widely accepted method for the decontamination of mycotoxins. The principle behind this method is the oxidative degradation of the mycotoxin molecule by the hypochlorite, rendering it non-toxic.
Protocol for Decontamination of Glassware:
-
Pre-rinse: Rinse the contaminated glassware with 95% ethanol to remove the bulk of the this compound. Collect the ethanol rinse in a designated hazardous waste container.
-
Prepare Inactivation Solution: In a fume hood, prepare a 10% (v/v) solution of household bleach in water.
-
Soak: Submerge the pre-rinsed glassware in the 10% bleach solution for a minimum of 30 minutes.
-
Rinse: Remove the glassware from the bleach solution and rinse thoroughly with copious amounts of tap water, followed by a final rinse with deionized water.
-
Dry: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
